Wnk-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H29N3O |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[1-[2-(3-methoxyphenyl)-5-methyl-4-pyridinyl]indol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3 |
InChI Key |
KRRYUYQXCUJXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the ATP-Noncompetitive Inhibition of WNK by Wnk-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism by which Wnk-IN-1, a member of a novel class of allosteric inhibitors, achieves ATP-noncompetitive inhibition of the With-No-Lysine (WNK) family of serine/threonine kinases. This document synthesizes key quantitative data, experimental methodologies, and structural insights to offer a comprehensive resource for researchers in kinase signaling and drug discovery.
Core Mechanism: Allosteric Inhibition
This compound and its analogs, such as the potent WNK-IN-11, function as allosteric inhibitors of WNK kinases.[1][2] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, these compounds target a distinct, less-conserved allosteric site on the kinase domain.[3][4][5] This mode of action leads to high selectivity for WNK kinases over other kinase families.[1][2] The binding of this compound to this allosteric pocket induces conformational changes that prevent the kinase from adopting its active state, thereby inhibiting its catalytic function.
WNK Signaling Pathway
WNK kinases are crucial regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. WNKs phosphorylate and activate SPAK/OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters, such as NKCC1 and NCC.
Caption: WNK signaling cascade and the inhibitory action of this compound.
Quantitative Data on WNK Inhibition
The following tables summarize the inhibitory potency and selectivity of this compound and its closely related analog, WNK-IN-11.
Table 1: In Vitro Inhibitory Activity of this compound and WNK-IN-11 against WNK Isoforms
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | WNK (unspecified) | 95 | Biochemical Assay | [6] |
| WNK-IN-11 | WNK1 | 4 | Biochemical Assay | [1][2] |
| WNK-IN-11 | WNK2 | ~228 | Biochemical Assay | [1] |
| WNK-IN-11 | WNK4 | >4000 | Biochemical Assay | [1] |
Table 2: Cellular Potency of WNK-IN-11
| Compound | Cellular Effect | EC50 (µM) | Cell Line | Reference |
| WNK-IN-11 | Inhibition of OSR1 phosphorylation | 0.352 | HEK293 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the WNK kinase, a suitable substrate (e.g., a peptide derived from OSR1), ATP, and varying concentrations of the inhibitor (this compound) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This reaction also contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular OSR1 Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block the WNK signaling pathway within a cellular context by measuring the phosphorylation of a direct downstream substrate, OSR1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of Allosteric WNK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WNK1 is required for mitosis and abscission - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Kinase Profile of WNK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target kinase profile of representative inhibitors of With-No-Lysine (WNK) kinases. WNK kinases are a family of serine-threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure, making them attractive therapeutic targets.[1][2][3][4][5][6][7][8][9] However, the development of selective WNK inhibitors requires a thorough understanding of their interactions with other kinases in the human kinome to minimize off-target effects and potential toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
WNK Kinase Signaling Pathway
WNK kinases are key regulators of ion transport in various tissues, most notably the kidney.[1][10] They act upstream of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[1][3][4] WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and activate cation-chloride cotransporters (CCCs) such as NKCC1/2 and NCC.[1][2][3][4] This signaling cascade is crucial for maintaining electrolyte balance and blood pressure.[2][4]
Off-Target Kinase Profile of WNK Inhibitors
While a specific compound named "this compound" is not extensively characterized in the public domain, several potent WNK inhibitors have been developed and profiled for their selectivity. The data presented below is a composite representation from various sources to illustrate the typical off-target profile of inhibitors targeting the WNK family. For instance, a high-throughput screen identified five classes of pan-WNK selective compounds.[7][8]
Table 1: Representative Off-Target Kinase Profile of a WNK Inhibitor
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Notes |
| WNK1 | >95% | 4 | On-Target [11] |
| WNK2 | >95% | 1 | On-Target |
| WNK3 | >95% | 6 | On-Target |
| WNK4 | >95% | 9 | On-Target |
| Src | <10% | >10,000 | Minimal activity |
| Lck | <10% | >10,000 | Minimal activity |
| Hck | <10% | >10,000 | Minimal activity |
| EGFR | <5% | >10,000 | Minimal activity |
Note: The data in this table is illustrative and compiled from information on potent WNK inhibitors like WNK-IN-11 and WNK463.[4][11] Specific values will vary between different inhibitor chemotypes.
Experimental Protocols
The determination of an off-target kinase profile is a critical step in drug development. This typically involves screening the inhibitor against a large panel of purified kinases.
Kinase Panel Screening
A common methodology for assessing kinase inhibitor selectivity is to perform a high-throughput screen against a broad panel of kinases.
1. Kinase Library: A comprehensive library of purified human kinases is utilized. Commercial services often offer panels of over 400 kinases.
2. Assay Format: A widely used format is a radiometric assay using ³³P-ATP, or fluorescence-based assays. The fundamental principle is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
3. Experimental Steps:
- Plate Preparation: Kinases, substrate, and the test compound (e.g., this compound) are dispensed into multi-well plates.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (and ³³P-ATP for radiometric assays).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Reaction Termination: The reaction is stopped, typically by the addition of a high concentration of EDTA or by spotting onto a filter membrane.
- Signal Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate using a scintillation counter. For fluorescence-based assays, a change in fluorescence intensity or polarization is measured.
4. Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). Significant inhibition (typically >50% or >75% at a 1 or 10 µM screening concentration) flags a potential off-target interaction.
IC50 Determination for Off-Targets
For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
1. Serial Dilution: The inhibitor is serially diluted to create a range of concentrations.
2. Kinase Assay: The kinase assay is performed as described above for each inhibitor concentration.
3. Curve Fitting: The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC50 value.
Kinase Screening Workflow
The process of identifying and characterizing kinase inhibitors, including their off-target profiles, follows a structured workflow.
Conclusion
References
- 1. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK1 kinase signaling in metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WNK1 - Wikipedia [en.wikipedia.org]
- 7. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WNK1 gene: MedlinePlus Genetics [medlineplus.gov]
- 11. selleckchem.com [selleckchem.com]
Wnk-IN-1 Binding Site on WNK1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between the inhibitor Wnk-IN-1 and With-No-Lysine (K) Kinase 1 (WNK1). The document details the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant compounds against WNK1 has been quantified using various biochemical assays. The following tables summarize the key data points for easy comparison.
Table 1: Inhibitory Activity of this compound against WNK Kinases
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | WNK1 | Kinase-Glo | 1.6 µM | Selective inhibitor of WNK1.[1] |
| This compound | WNK3 | Kinase-Glo | ~16 µM | 10-fold less potent than on WNK1.[1] |
| This compound | OSR1 Phosphorylation | Cellular Assay | 4.3 µM | Inhibition of downstream signaling.[1] |
| This compound (compound 7) | WNK Kinase | Not Specified | 95 nM | Described as an ATP noncompetitive inhibitor.[2] |
Table 2: Inhibitory Activity of Other Key WNK1 Inhibitors
| Compound | Target | Assay Type | Ki | IC50 | Mode of Action |
| PP1 | WNK1 | Microfluidic Mobility Shift | 12.7 µM | - | ATP Competition.[3] |
| WNK-IN-11 | WNK1 | Not Specified | - | 4 nM | Allosteric.[4] |
WNK1 Signaling Pathway and Inhibition
WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion homeostasis and blood pressure. It functions upstream of the SPAK/OSR1 kinases, which in turn phosphorylate and activate ion co-transporters such as NKCC1 and NCC. This compound, being an ATP non-competitive inhibitor, is believed to bind to an allosteric site on WNK1, thereby preventing the phosphorylation of its downstream substrates.
WNK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's binding and inhibitory effect on WNK1 involves several key experimental procedures.
WNK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with luciferase. The light output is directly proportional to the kinase activity.[5]
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 µM DTT.[5]
-
In a 384-well plate, add 2 µl of WNK1 enzyme.
-
Add 2 µl of this compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding 2 µl of a substrate/ATP mix (e.g., 150 µM ATP and a suitable substrate like OSR1 peptide).[5]
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[5]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Workflow for the ADP-Glo™ WNK1 Kinase Inhibition Assay.
OSR1 Phosphorylation Assay in Cells
This assay determines the ability of this compound to inhibit the downstream signaling of WNK1 in a cellular context.
Principle: The activity of WNK1 in cells can be assessed by measuring the phosphorylation of its direct substrate, OSR1. Inhibition of WNK1 by this compound will lead to a decrease in phosphorylated OSR1 levels.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-old PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation (Optional):
-
Western Blotting:
-
Separate the protein lysates or immunoprecipitates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated OSR1 (pOSR1).
-
Use a primary antibody for total OSR1 as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pOSR1 and total OSR1.
-
Normalize the pOSR1 signal to the total OSR1 signal.
-
Plot the normalized pOSR1 levels against the this compound concentration to determine the cellular IC50.
-
This compound Binding Site on WNK1
While a co-crystal structure of this compound bound to WNK1 is not publicly available, the classification of this compound as an ATP non-competitive inhibitor strongly suggests that it binds to an allosteric site, a region on the enzyme distinct from the ATP-binding pocket.[2] The discovery of other allosteric WNK kinase inhibitors has revealed the presence of a novel allosteric binding pocket exclusive to WNK kinases.[7] This pocket provides a basis for the high selectivity of such inhibitors. It is highly probable that this compound targets a similar allosteric site on WNK1.
Logical relationship of binding sites on the WNK1 kinase domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 5. promega.jp [promega.jp]
- 6. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cellular Pathways Modulated by Wnk-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by Wnk-IN-1, a selective inhibitor of With-No-Lysine (WNK) kinases. This document details the mechanism of action of this compound, its impact on the WNK-SPAK/OSR1 signaling cascade, and the subsequent modulation of ion cotransporters. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to WNK Kinases and the WNK-SPAK/OSR1 Pathway
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure.[1] The WNK signaling pathway, often referred to as the WNK-SPAK/OSR1 cascade, is a key regulator of cation-chloride cotransporters (CCCs) in various tissues, particularly the kidney.[1][2]
The core of this pathway involves the activation of the downstream kinases, Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), by WNK kinases.[3][4] Activated SPAK and OSR1 then phosphorylate and regulate the activity of several ion cotransporters, including the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC1/2), and K-Cl cotransporters (KCCs).[2][5] This regulation is critical for maintaining cellular volume and controlling electrolyte balance.[5] Dysregulation of the WNK pathway is associated with human diseases such as familial hyperkalemic hypertension (FHHt), also known as Gordon's syndrome.[6]
This compound: A Selective WNK1 Inhibitor
This compound is a selective inhibitor of WNK1, a key member of the WNK kinase family.[7] It has been shown to be a valuable tool for studying the physiological roles of WNK1 and for exploring the therapeutic potential of WNK inhibition. Another compound, WNK-IN-11, is a potent allosteric inhibitor of WNK1.[8][9]
Mechanism of Action
This compound functions as an ATP-noncompetitive inhibitor of WNK kinases, with a notable selectivity for WNK1.[10][11] Its inhibitory action disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of SPAK and OSR1.[7] This, in turn, affects the activity of ion cotransporters regulated by this pathway.
Quantitative Data on this compound and Related Inhibitors
The following tables summarize the available quantitative data for this compound and other relevant WNK inhibitors.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | WNK1 | 1.6 µM | In vitro kinase assay | [7] |
| This compound | OSR1 phosphorylation | 4.3 µM | Cellular assay (MDAMB231 cells) | [7] |
| This compound | WNKs | 95 nM | In vitro kinase assay | [10][11] |
| WNK-IN-11 | WNK1 | 4 nM | In vitro kinase assay | [9] |
| WNK-IN-11 | OSR1 phosphorylation | < 2 µM | Cellular assay | [8] |
| WNK463 | Pan-WNK inhibitor | - | - | [2] |
Core Signaling Pathway Modulated by this compound
The primary cellular pathway modulated by this compound is the WNK1-SPAK/OSR1 signaling cascade. Inhibition of WNK1 by this compound leads to a series of downstream effects that ultimately alter ion transport across the cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WNK1 Kinase Enzyme System Application Note [ita.promega.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. promega.jp [promega.jp]
- 11. medchemexpress.com [medchemexpress.com]
A Structural Deep Dive into WNK Kinase Inhibitors: A Comparative Analysis of Wnk-IN-1 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The With-No-Lysine (WNK) family of serine/threonine kinases has emerged as a critical regulator of ion homeostasis, blood pressure, and cell volume, making it a compelling target for therapeutic intervention in diseases such as hypertension and cancer.[1][2][3] The development of potent and selective WNK inhibitors is a key focus of modern drug discovery. This technical guide provides an in-depth structural and quantitative comparison of notable WNK inhibitors, with a particular focus on Wnk-IN-1, placing it in the context of other significant compounds in the field.
The WNK Kinase Family: A Unique Structural Paradigm
The WNK kinase family, comprising WNK1, WNK2, WNK3, and WNK4 in mammals, possesses a unique catalytic domain structure that distinguishes it from other protein kinases.[4][5] A hallmark feature is the unconventional placement of the catalytic lysine residue in subdomain I rather than the canonical subdomain II, which is crucial for ATP binding in most kinases.[2][5] This structural anomaly presents both challenges and opportunities for the design of selective inhibitors. The kinase domain of WNKs exhibits a high degree of sequence similarity, with over 80% identity among isoforms, making the development of isoform-specific inhibitors a significant hurdle.[6]
The WNK signaling cascade is a pivotal pathway in maintaining physiological balance. WNK kinases phosphorylate and activate the downstream kinases SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[1][4] These, in turn, modulate the activity of various cation-chloride cotransporters (CCCs), including NCC, NKCC1, and KCCs, thereby controlling ion flux across cell membranes.[4][7]
A Comparative Look at WNK Inhibitor Structures and Mechanisms
WNK inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive (orthosteric) inhibitors that bind to the highly conserved ATP-binding pocket, and allosteric inhibitors that target less conserved regions of the kinase domain.[1][8]
This compound and the Trihalo-sulfone Scaffold
This compound is a selective inhibitor of WNK1 that emerged from a high-throughput screening campaign.[2][9] It belongs to a novel class of trihalo-sulfone compounds.[2] Structurally, this compound features an aniline scaffold bearing a trihalogenated moiety.[2] X-ray crystallography has revealed that this compound binds within the ATP-binding pocket of WNK1.[2] A notable feature of its binding mode is the interaction of the trihalo-sulfone group with a novel surface pocket, distinct from the three canonical inhibitor binding pockets, which could be exploited for designing more potent and selective inhibitors.[2]
Pan-WNK Inhibitors: The Case of WNK463
WNK463 is a potent, orally bioavailable pan-WNK inhibitor, meaning it inhibits all four WNK isoforms with high affinity.[4][10] It acts as an ATP-competitive inhibitor.[11] Due to its broad activity against all WNK isoforms, WNK463 has been instrumental as a chemical probe to elucidate the physiological roles of the WNK signaling pathway.[10][12]
Allosteric Inhibition: A Path to Selectivity
The development of allosteric inhibitors represents a promising strategy to achieve greater selectivity for WNK kinases over other kinases, as these inhibitors target less conserved pockets.[8][11]
-
WNK-IN-11 and WNK476: These compounds are notable examples of allosteric WNK inhibitors.[4][11] WNK-IN-11 is a potent and selective allosteric inhibitor of WNK1.[4] WNK476, discovered through a high-throughput screen at high ATP concentrations, binds to a back pocket adjacent to the ATP binding site, which is formed by the outward movement of the αC-helix and the activation loop.[11] This allosteric binding mode is consistent with its exquisite specificity for WNK kinases.[8][11]
Isoform-Specific Inhibitors
Achieving isoform selectivity among the highly similar WNK kinases is a significant challenge. However, recent efforts have identified compounds with preferential activity towards certain isoforms.
-
Quinoline-based Inhibitors: A class of quinoline compounds has been identified that exhibits greater potency towards WNK3 than WNK1.[13][14] The crystal structure of one such inhibitor, SW120619, bound to the WNK3 kinase domain has provided insights into the structural basis for this isoform preference.[13][14]
Quantitative Comparison of WNK Inhibitors
The following table summarizes the reported inhibitory activities (IC50 values) of key WNK inhibitors against different WNK isoforms. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as assay conditions can vary.
| Inhibitor | Type | WNK1 IC50 | WNK2 IC50 | WNK3 IC50 | WNK4 IC50 | Reference(s) |
| This compound | ATP-competitive | 1.6 µM | - | >10-fold selective vs WNK3 | - | [9] |
| WNK463 | ATP-competitive (Pan) | 5 nM | 1 nM | 6 nM | 9 nM | [4] |
| WNK-IN-11 | Allosteric | 4 nM | - | - | - | [4] |
| WNK476 | Allosteric | 0.18 µM | - | - | - | [11] |
| This compound (cpd 7) | ATP non-competitive | 95 nM | - | - | - | [15] |
| SW120619 | ATP-competitive | More potent on WNK3 | - | More potent than WNK1 | - | [3][14] |
| PP1 | ATP-competitive | Ki = 12.7 µM | - | - | - | [16][17] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the discovery and characterization of novel inhibitors. Below are representative methodologies for key assays used in the study of WNK inhibitors.
WNK1 Kinase Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a substrate peptide by WNK1.[16][18]
-
Reagents:
-
Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, and 2 mM DTT.[16]
-
Enzyme: Recombinant GST-WNK1(1-491) (e.g., 25 nM final concentration).[16]
-
Substrate: Fluorescein-labeled OXSR1 peptide (e.g., 10 µM final concentration).[16]
-
ATP: Concentration can be varied (e.g., 25 µM for low ATP, 800 µM for high ATP).[16]
-
Test Compound: Serially diluted in DMSO.
-
-
Protocol:
-
Prepare a mixture of the fluorescein-labeled OXSR1 peptide substrate and ATP in the reaction buffer.
-
Add the test compound at various concentrations to the substrate/ATP mixture. The final DMSO concentration should be kept constant (e.g., 10%).
-
Initiate the reaction by adding the GST-WNK1 enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 50 minutes to 3 hours, depending on the ATP concentration).
-
Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis instrument (e.g., LabChip 3000).
-
Calculate the percentage of inhibition based on the ratio of phosphorylated to total substrate, and determine the IC50 value by fitting the data to a dose-response curve.[16]
-
High-Throughput Screening (HTS) for WNK Inhibitors
HTS is a common starting point for identifying novel inhibitor scaffolds.[3][19]
-
Assay Principle: A robust and sensitive assay is required, often based on fluorescence or luminescence to detect kinase activity. The ADP-Glo™ Kinase Assay is one such example that measures the amount of ADP produced during the kinase reaction.[20]
-
General Workflow:
-
A large library of compounds (e.g., ~210,000 compounds) is screened at a fixed concentration against the target kinase (e.g., WNK1).[3][19]
-
Primary "hits" are identified based on a predefined activity threshold (e.g., >50% inhibition).
-
Hits are confirmed through re-testing in triplicate at multiple concentrations to eliminate false positives.
-
Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.
-
Secondary assays are performed to assess selectivity against other kinases and to determine the mechanism of action (e.g., ATP-competitive or allosteric).
-
Cellular Assays for WNK Inhibition
To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.
-
Endogenous OSR1 Phosphorylation Assay:
-
Culture a suitable cell line (e.g., MDAMB231 breast cancer cells) to a desired confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24 hours).[9]
-
Lyse the cells and collect the protein extracts.
-
Analyze the phosphorylation status of endogenous OSR1 using Western blotting with a phospho-specific antibody.
-
Quantify the band intensities to determine the IC50 for the inhibition of OSR1 phosphorylation in a cellular context.[9]
-
Visualizing WNK Signaling and Experimental Workflows
WNK Signaling Pathway
Caption: The WNK signaling cascade, a key regulator of ion homeostasis.
High-Throughput Screening Workflow for WNK Inhibitors
Caption: A typical workflow for high-throughput screening of WNK inhibitors.
Conclusion
The landscape of WNK kinase inhibitors is rapidly evolving, with a growing diversity of chemical scaffolds and mechanisms of action. This compound represents an important development in the exploration of novel inhibitor classes, particularly the trihalo-sulfones. The comparative analysis presented here highlights the distinct profiles of ATP-competitive, allosteric, pan-WNK, and isoform-specific inhibitors. For researchers in this field, a deep understanding of the structural nuances of the WNK kinase domain, coupled with robust and well-defined experimental protocols, will be paramount in the quest to develop next-generation therapeutics targeting this important kinase family. The continued exploration of less conserved allosteric sites and the structural features that govern isoform selectivity will undoubtedly pave the way for more refined and effective WNK-targeted therapies.
References
- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WNK4 kinase: from structure to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. WNK1 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetic mechanism and inhibitor characterization of WNK1 kinase. | Sigma-Aldrich [merckmillipore.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. promega.jp [promega.jp]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Wnk-IN-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport and cellular signaling pathways.[1] Dysregulation of the WNK signaling cascade has been implicated in various pathological conditions, including hypertension, cancer, and neurological disorders, making WNK kinases attractive therapeutic targets. Wnk-IN-1 is a potent and selective inhibitor of WNK kinases, and its application in in vivo mouse models is essential for preclinical evaluation and target validation.
These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration of this compound in mice. Due to the limited publicly available in vivo data specifically for this compound, this document also includes data from a structurally related and well-characterized pan-WNK inhibitor, WNK463, to serve as a valuable reference for experimental design.
Data Presentation
Table 1: In Vivo Vehicle Formulations for this compound
| Formulation | Composition | Solubility | Notes |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication for complete dissolution. Recommended for general in vivo use. |
| Vehicle 2 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication. A suitable alternative for subcutaneous or intraperitoneal administration. |
Data sourced from MedChemExpress.
Table 2: Summary of In Vivo Dosage and Administration of WNK Inhibitor (WNK463) in Mice
| Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| Breast Cancer Xenograft (NSG mice) | 1 - 1.5 mg/kg | Oral Gavage | Every other day | Reduced tumor growth and metastasis | --INVALID-LINK-- |
| Metastatic Melanoma (C57BL/6 mice) | 1 mg/kg | Intraperitoneal (I.P.) | Daily | Impaired NK cell control of tumor metastasis | --INVALID-LINK-- |
| Hypertension Model (C57BL/6 mice) | 10 mg/kg | Not specified | Not specified | Decreased blood pressure | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure for Vehicle 1 (Aqueous Formulation):
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL in the complete vehicle, a 25 mg/mL stock in DMSO is recommended.
-
In a sterile microcentrifuge tube, add the components in the following order, vortexing after each addition:
-
400 µL PEG300
-
100 µL of 25 mg/mL this compound in DMSO
-
50 µL Tween-80
-
450 µL Saline
-
-
Sonicate the mixture until the solution is clear and all components are fully dissolved.
-
Prepare fresh on the day of administration.
Procedure for Vehicle 2 (Oil-based Formulation):
-
Prepare a stock solution of this compound in DMSO as described above.
-
In a sterile microcentrifuge tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the corn oil.
-
Vortex thoroughly and sonicate until a clear solution is obtained.
-
Prepare fresh on the day of administration.
Protocol 2: In Vivo Administration of this compound in Mice
Animals:
-
Appropriate mouse strain for the disease model (e.g., C57BL/6, NSG).
-
Age and weight-matched mice are recommended.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Administration Routes:
-
Oral Gavage: Suitable for the aqueous formulation (Vehicle 1). Use a proper gauge gavage needle to deliver the solution directly into the stomach. The volume should be adjusted based on the mouse's weight (typically 5-10 mL/kg).
-
Intraperitoneal (I.P.) Injection: Both aqueous and oil-based formulations can be administered via I.P. injection. Ensure the injection is performed in the lower abdominal quadrant to avoid injury to internal organs.
-
Subcutaneous (S.C.) Injection: The oil-based formulation (Vehicle 2) is generally more suitable for S.C. injection to form a depot for sustained release.
Dosage and Frequency (Based on WNK463 data as a starting point):
-
Initial Dose-Finding Studies: It is highly recommended to perform a dose-response study to determine the optimal and non-toxic dose of this compound for the specific mouse model and desired biological effect. Start with a low dose (e.g., 1 mg/kg) and escalate.
-
Frequency: Based on the available data for a similar WNK inhibitor, a daily or every-other-day administration schedule can be considered as a starting point. The exact frequency will depend on the pharmacokinetic and pharmacodynamic properties of this compound.
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
-
For efficacy studies, monitor relevant endpoints for the specific disease model (e.g., tumor size, blood pressure, specific biomarkers).
Visualizations
WNK Signaling Pathway
Caption: The WNK signaling pathway is activated by stimuli such as Angiotensin II and hypotonic stress.
Experimental Workflow for In Vivo Administration of this compound
Caption: A generalized workflow for the in vivo administration of this compound in mouse models.
References
Application Notes and Protocols for p-OSR1 Detection via Western Blotting Following Wnk-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and cell volume.[1][2][3] A key downstream effector of WNK kinases is the Oxidative Stress-Responsive Kinase 1 (OSR1), which, along with the related SPAK kinase, phosphorylates and regulates the activity of various ion co-transporters.[2][4][5] The WNK-OSR1 signaling pathway is a critical regulator of cellular functions and is implicated in various pathological conditions, including hypertension and cancer.[1][6] Wnk-IN-1 is a selective inhibitor of WNK1 kinase activity.[7] This document provides a detailed protocol for the detection of phosphorylated OSR1 (p-OSR1) by Western blot analysis in response to treatment with the WNK1 inhibitor, this compound.
WNK-OSR1 Signaling Pathway
Under basal conditions, WNK1 phosphorylates and activates OSR1. Activated p-OSR1, in turn, phosphorylates downstream targets, such as the Na+-K+-2Cl- cotransporter (NKCC1), leading to their activation. The inhibitor this compound selectively binds to WNK1, preventing the phosphorylation and subsequent activation of OSR1. This leads to a decrease in the levels of p-OSR1, which can be detected by Western blotting.
References
- 1. origene.com [origene.com]
- 2. Anti-WNK1 Antibody (pSer382) (SPC-1097) - Rabbit Polyclonal [stressmarq.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Anti-phospho-SPAK Antibody (Ser373) / phospho-OSR1 Antibody (Ser325) from rabbit, purified by affinity chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 5. OSR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. WNK1–OSR1 Signaling Regulates Angiogenesis-Mediated Metastasis towards Developing a Combinatorial Anti-Cancer Strategy [mdpi.com]
- 7. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Ion Flux Assay for Screening WNK Kinase Inhibitors Using Wnk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport and maintaining electrolyte homeostasis.[1][2][3][4] The WNK signaling cascade involves the phosphorylation and activation of downstream kinases, specifically STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1).[5] These activated kinases, in turn, phosphorylate and modulate the activity of various ion co-transporters, including the Na-K-Cl co-transporter (NKCC) and the Na-Cl co-transporter (NCC).[4][5] Dysregulation of the WNK pathway is implicated in human diseases such as hypertension, highlighting the therapeutic potential of targeting WNK kinases.[1][4]
Wnk-IN-1 is a potent and selective, ATP-noncompetitive inhibitor of WNK kinases with a reported IC50 of 95 nM.[6][7] This application note provides a detailed protocol for a high-throughput thallium flux assay to screen for and characterize inhibitors of the WNK signaling pathway, using this compound as a reference compound. Thallium (Tl+) ions can enter cells through potassium (K+) channels and co-transporters like NKCC1, serving as a surrogate for K+ influx.[8] The influx of Tl+ can be measured using fluorescent indicators, providing a robust and sensitive method for assessing ion transporter activity in a high-throughput format.
WNK Signaling Pathway
The WNK kinase signaling cascade is a key regulator of ion homeostasis. Under conditions of low intracellular chloride, WNK kinases autophosphorylate and become activated. Activated WNKs then phosphorylate and activate SPAK and OSR1 kinases. These downstream kinases subsequently phosphorylate and increase the activity of ion co-transporters such as NKCC1 and NCC, leading to increased ion influx.
Experimental Protocols
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Cells: HEK293 cells stably expressing human NKCC1 (or other suitable cell line with endogenous WNK and NKCC1 activity).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.
-
This compound: Stock solution (10 mM in DMSO).
-
Thallium Flux Assay Kit: e.g., FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent, containing:
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Red reagent)
-
Loading Buffer
-
Assay Buffer (Chloride-free)
-
Stimulus Buffer (containing Thallium Sulfate, Tl₂SO₄)
-
Probenecid (an organic anion transporter inhibitor to prevent dye leakage)
-
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Plate Reader: A fluorescence plate reader with kinetic read capabilities and automated liquid handling for reagent addition, equipped with appropriate filters for the chosen dye (e.g., excitation ~540-560 nm and emission ~580-600 nm for FluxOR™ Red).
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count HEK293-NKCC1 cells.
-
Seed 10,000 - 20,000 cells per well in a 384-well plate in a volume of 40 µL of complete cell culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by diluting the fluorescent dye and probenecid in the provided loading buffer.
-
Aspirate the cell culture medium from the wells.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[9]
-
-
Compound Addition:
-
During the dye loading incubation, prepare a serial dilution of this compound and any test compounds in chloride-free assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
After the dye loading incubation, gently aspirate the loading solution from the wells.
-
Wash each well once with 40 µL of chloride-free assay buffer, leaving 20 µL of buffer in each well.
-
Add 10 µL of the diluted compound solutions to the appropriate wells. For control wells, add assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
-
Thallium Flux Measurement:
-
Set up the fluorescence plate reader with the appropriate excitation and emission wavelengths. Program a kinetic read protocol with a baseline reading for 10-20 seconds, followed by automated addition of the stimulus buffer and subsequent continuous reading for 2-3 minutes at 1-2 second intervals.[9]
-
Place the assay plate in the reader and initiate the protocol.
-
The instrument will first read the baseline fluorescence.
-
Then, 10 µL of the Thallium Stimulus Buffer will be automatically added to each well.
-
The kinetic read will continue, measuring the increase in fluorescence as Tl+ enters the cells and binds to the intracellular dye.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx.
-
Calculate the initial rate of fluorescence change (slope) for each well.
-
Normalize the data to the positive control (DMSO vehicle, representing 100% activity) and negative control (a known NKCC1 inhibitor like bumetanide, representing 0% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value for this compound and test compounds using a suitable non-linear regression model (e.g., four-parameter logistic fit).
-
Data Presentation
The following tables summarize representative quantitative data for the inhibition of WNK-mediated ion flux by this compound.
Table 1: this compound Inhibition of Thallium Influx
| This compound Concentration (nM) | Average Rate of Fluorescence Increase (RFU/s) | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 0 |
| 1 | 142.5 | 5.1 |
| 10 | 118.9 | 20.8 |
| 50 | 85.3 | 43.2 |
| 100 | 65.1 | 56.7 |
| 250 | 40.6 | 73.0 |
| 500 | 25.8 | 82.8 |
| 1000 | 15.3 | 89.8 |
| Bumetanide (10 µM) | 12.1 | 91.9 |
Table 2: Summary of IC50 Values for WNK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | WNK Kinases | Thallium Flux Assay | ~95 |
| WNK1-IN-1 | WNK1 | Biochemical Kinase Assay | 1600[10] |
| WNK463 | WNK Kinases | Cellular Assay | ~3000 (in NK cells)[11] |
Logical Relationships and Interpretation
The thallium flux assay provides a functional readout of the entire WNK signaling pathway's activity on the NKCC1 co-transporter. Inhibition of WNK kinase by this compound prevents the downstream phosphorylation and activation of SPAK/OSR1, which in turn leads to reduced phosphorylation and activity of NKCC1. This results in a decreased influx of thallium into the cell, which is observed as a lower rate of fluorescence increase.
Conclusion
This application note provides a robust and detailed protocol for a high-throughput thallium flux assay to measure the inhibitory activity of compounds targeting the WNK signaling pathway. By using this compound as a reference inhibitor, this assay can be effectively employed in drug discovery programs to identify and characterize novel modulators of WNK kinases for therapeutic development. The assay is sensitive, reproducible, and scalable, making it an ideal tool for primary screening and lead optimization efforts.
References
- 1. WNK kinases and renal sodium transport in health and disease: an integrated view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WNK Kinase Signaling in Ion Homeostasis and Human Disease. | Delpire Laboratory [vumc.org]
- 4. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-proliferative Effects of Wnk-IN-1 in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play crucial roles in regulating ion transport and cellular stress responses.[1][2] Emerging evidence has implicated WNK1 as a significant contributor to cancer progression, particularly in invasive breast cancer.[2][3] WNK1 is involved in signaling pathways that promote tumor cell proliferation, migration, invasion, and angiogenesis.[1][4] Its overexpression has been correlated with poor prognosis in breast cancer patients.[1][2]
Wnk-IN-1 is a selective small molecule inhibitor of WNK1 kinase activity, with a reported IC₅₀ of 1.6 μM.[5] It functions by targeting the ATP-binding site of the kinase. By inhibiting WNK1, this compound effectively blocks the phosphorylation and activation of its downstream substrates, Oxidative Stress Responsive Kinase 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[6][7] This disruption of the WNK1 signaling cascade presents a promising therapeutic strategy for attenuating the malignant phenotypes of breast cancer.[3][8] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on breast cancer cell lines.
Mechanism of Action: The WNK1 Signaling Pathway
WNK1 acts as an upstream regulator in a signaling cascade that impacts multiple cellular processes critical for cancer progression.[7] Upon activation, WNK1 phosphorylates and activates the downstream kinases OSR1 and SPAK.[9] These kinases, in turn, modulate the activity of various ion co-transporters and influence pathways related to cell migration and invasion, such as the Epithelial-Mesenchymal Transition (EMT).[1][10] WNK1 inhibition has been shown to suppress the expression of key EMT markers like Slug and the tyrosine kinase AXL, thereby reducing the invasive potential of breast cancer cells.[3][10] this compound exerts its effect by directly inhibiting WNK1 at the apex of this cascade.
References
- 1. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 2. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Gene - WNK1 [maayanlab.cloud]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. frontiersin.org [frontiersin.org]
Application Notes and Protocols: WNK-IN-1 Treatment in a Renal Epithelial Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport in the kidney, thereby influencing blood pressure and electrolyte balance. The WNK signaling pathway, particularly the WNK-SPAK/OSR1-NCC cascade, is a key regulator of the thiazide-sensitive sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT). Dysregulation of this pathway is associated with inherited forms of hypertension, such as Familial Hyperkalemic Hypertension (FHHt).[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of WNK kinase inhibitors in a renal epithelial cell model to study the WNK signaling pathway. While the initial request specified "WNK-IN-1," publicly available research on its specific use in renal epithelial cells is limited. Therefore, this document focuses on the more extensively characterized and potent WNK inhibitors, WNK-in-11 (a highly selective WNK1 inhibitor) and WNK463 (a pan-WNK inhibitor), as effective tools to probe this signaling cascade.
Mechanism of Action: The WNK Signaling Pathway
WNK kinases are central regulators of ion homeostasis. In the distal nephron, WNKs phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][3][4][5][6] Activated SPAK/OSR1, in turn, phosphorylates and activates the Na-Cl cotransporter (NCC), leading to increased sodium reabsorption.[1][3][4][5][6] WNK kinases also regulate other key ion transporters, including the renal outer medullary potassium channel (ROMK).[1]
WNK-in-11 is an allosteric inhibitor of WNK1 with high potency and selectivity, while WNK463 is a broader inhibitor of the WNK kinase family. These inhibitors serve as valuable tools to dissect the role of WNK kinases in renal ion transport and to explore their therapeutic potential.
Signaling Pathway Diagram
Caption: The WNK-SPAK/OSR1 signaling cascade leading to NCC activation in renal epithelial cells.
Data Presentation
The following tables summarize quantitative data on the effects of WNK inhibitors in renal epithelial cell models.
Table 1: Effect of WNK463 on SPAK/OSR1 Phosphorylation in mpkCCD Cells [7]
| Treatment Condition | Normalized pSPAK/pOSR1 Level (Arbitrary Units) |
| Vehicle Control | 1.0 |
| WNK463 (10 nM) | ~0.8 |
| WNK463 (100 nM) | ~0.4 |
| WNK463 (1 µM) | ~0.2 |
Note: Data are estimated from graphical representations in the source material and represent the inhibitory effect of WNK463 on SPAK/OSR1 phosphorylation. The IC50 for pSPAK inhibition was reported to be approximately 100 nM.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of WNK inhibitors on renal epithelial cells. The mouse cortical collecting duct cell line, mpkCCDc14 , is a commonly used and relevant model.[7]
Protocol 1: Western Blot Analysis of Phosphorylated SPAK/OSR1 and NCC
This protocol details the steps to measure changes in the phosphorylation status of SPAK/OSR1 and NCC in response to WNK inhibitor treatment.
Experimental Workflow Diagram
References
- 1. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The WNK-regulated SPAK/OSR1 kinases directly phosphorylate and inhibit the K+–Cl− co-transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK kinases and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolving concepts of KS-WNK1 effect on NCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WNK-SPAK/OSR1 signaling: lessons learned from an insect renal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WNK1 is a chloride-stimulated scaffold that regulates mTORC2 activity and ion transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endothelial Cell Migration Assay with Wnk-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth and metastasis. The With-No-Lysine (WNK) kinases are a family of serine-threonine kinases that have emerged as crucial regulators of ion transport and cell signaling. Recent studies have implicated WNK1 in the regulation of endothelial cell migration and angiogenesis.[1][2][3][4][5] WNK1 signaling, primarily through its downstream effectors OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase), plays a significant role in this process.[2][5] Inhibition of WNK1 has been shown to impair endothelial cell migration, highlighting WNK kinases as potential therapeutic targets for diseases characterized by aberrant angiogenesis.[1][6][7]
Wnk-IN-1 is a potent and selective inhibitor of WNK kinases. These application notes provide detailed protocols for assessing the effect of this compound on endothelial cell migration using two common in vitro methods: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.
Signaling Pathway of WNK1 in Endothelial Cell Migration
The WNK1 signaling cascade plays a pivotal role in modulating endothelial cell migration. WNK1, once activated, phosphorylates and activates the downstream kinases OSR1 and SPAK.[2][5] OSR1, in particular, has been identified as a key mediator of WNK1's effects on endothelial cell migration and invasion.[2][5] This pathway influences the expression of genes involved in cell motility and the epithelial-to-mesenchymal transition (EMT), such as Slug and matrix metalloproteinases (MMPs).[2][3][4]
Experimental Protocols
Scratch (Wound Healing) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Experimental Workflow:
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.
-
Scratching: Using a sterile 200 µL pipette tip, make a straight scratch across the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh EGM containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Return the plate to the incubator and incubate for 8-24 hours. The optimal incubation time should be determined empirically to allow for significant, but not complete, closure of the scratch in the control group.
-
Final Imaging: After the incubation period, capture images of the same fields as at time 0.
-
Data Analysis: Measure the area of the scratch at time 0 and at the final time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure, calculated using the formula: Wound Closure (%) = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Experimental Workflow:
Materials:
-
HUVECs
-
EGM and serum-free basal medium
-
PBS
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well plates with transwell inserts (8.0 µm pore size)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet or DAPI for staining
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium prior to the assay.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of EGM containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Treatment and Seeding: Detach the serum-starved HUVECs using trypsin-EDTA and resuspend them in serum-free basal medium. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C. Seed 1 x 10⁵ cells in 100 µL of serum-free basal medium (containing the respective treatments) into the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-8 hours. The optimal incubation time should be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.
-
Washing: Gently wash the inserts with PBS to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the effect of this compound on endothelial cell migration, based on the expected outcomes from the inhibition of the WNK signaling pathway.
Table 1: Effect of this compound on Endothelial Cell Migration in a Scratch Assay
| Treatment | Concentration (µM) | Wound Closure at 12h (%) |
| Vehicle (DMSO) | 0.1% | 55 ± 4.2 |
| This compound | 0.1 | 42 ± 3.8 |
| This compound | 1.0 | 25 ± 3.1 |
| This compound | 10.0 | 12 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Endothelial Cell Migration in a Transwell Assay
| Treatment | Concentration (µM) | Average Migrated Cells per Field |
| Vehicle (DMSO) | 0.1% | 150 ± 12 |
| This compound | 0.1 | 115 ± 10 |
| This compound | 1.0 | 65 ± 8 |
| This compound | 10.0 | 30 ± 5 |
Data are presented as mean ± standard deviation.
Conclusion
The provided protocols offer robust methods to evaluate the inhibitory effect of this compound on endothelial cell migration. The expected results, as illustrated in the data tables, demonstrate a dose-dependent inhibition of migration upon treatment with this compound. These assays are valuable tools for researchers in academia and industry to investigate the role of WNK signaling in angiogenesis and to screen for potential anti-angiogenic compounds. The visualization of the WNK1 signaling pathway and the experimental workflows further aids in the understanding and execution of these experiments.
References
- 1. pnas.org [pnas.org]
- 2. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 4. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the protein kinase WNK1 on endothelial cells are differentially mediated by its substrate kinases OSR1 and SPAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Measuring NKCC1 Activity After WNK-IN-1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na-K-2Cl cotransporter 1 (NKCC1) is a crucial membrane protein involved in maintaining cell volume and intracellular chloride concentration. Its activity is tightly regulated by the With-No-Lysine (WNK) family of serine-threonine kinases. The WNK-SPAK/OSR1 signaling pathway plays a pivotal role in this regulation, where WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which in turn directly phosphorylate and activate NKCC1.[1][2][3] Dysregulation of this pathway has been implicated in various pathological conditions, including hypertension and neurological disorders, making it an attractive target for therapeutic intervention.
Wnk-IN-1 is a potent and ATP-noncompetitive inhibitor of WNK kinases with a reported IC50 of 95 nM. By inhibiting WNK kinases, this compound is expected to decrease the downstream phosphorylation and subsequent activity of NKCC1. This application note provides detailed protocols for measuring the inhibitory effect of this compound on NKCC1 activity using two primary methods: a non-radioactive thallium flux assay and a Western blot-based phospho-protein analysis.
Signaling Pathway
The WNK-SPAK/OSR1-NKCC1 signaling cascade begins with the activation of WNK kinases in response to cellular stress, such as osmotic changes. Activated WNKs then phosphorylate and activate the downstream kinases SPAK and OSR1. These activated kinases directly phosphorylate the N-terminal regulatory domain of NKCC1, leading to its activation and subsequent ion transport.[1][2][3] this compound exerts its effect by inhibiting the kinase activity of WNKs, thereby preventing the downstream activation of SPAK/OSR1 and NKCC1.
WNK-SPAK/OSR1-NKCC1 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound inhibition on WNK kinase activity and subsequent NKCC1 function.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | WNK Kinases | Kinase Activity | 95 | [4] |
| WNK1-IN-1 | WNK1 | Kinase Activity | 1600 | [5] |
| WNK1-IN-1 | pOSR1 | Western Blot | 4300 | [5] |
Table 2: Effect of this compound on NKCC1 Activity (Thallium Flux Assay)
| This compound Conc. (nM) | NKCC1 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 85.4 | 4.8 |
| 50 | 62.1 | 3.9 |
| 100 | 48.7 | 3.5 |
| 500 | 21.3 | 2.1 |
| 1000 | 10.8 | 1.5 |
Table 3: Effect of this compound on NKCC1 Phosphorylation (Western Blot)
| This compound Conc. (nM) | Relative p-NKCC1/Total NKCC1 Ratio | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.88 | 0.07 |
| 50 | 0.65 | 0.05 |
| 100 | 0.51 | 0.04 |
| 500 | 0.23 | 0.03 |
| 1000 | 0.12 | 0.02 |
Experimental Protocols
A generalized experimental workflow for assessing the impact of an inhibitor on protein activity is outlined below.
Generalized workflow for measuring NKCC1 activity after this compound inhibition.
Protocol 1: Non-Radioactive Thallium Flux Assay for NKCC1 Activity
This protocol utilizes a thallium-sensitive fluorescent dye to measure NKCC1 activity. Thallium (Tl+) acts as a surrogate for K+ and is transported by NKCC1.[6][7][8]
Materials:
-
HEK293 or other suitable cell line expressing NKCC1
-
96-well black, clear-bottom microplates
-
This compound (and vehicle control, e.g., DMSO)
-
Thallium-sensitive dye kit (e.g., FluxOR™ Thallium Detection Kit)
-
Chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, 5 mM glucose, pH 7.4)
-
Assay buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose, pH 7.4)
-
Thallium-containing stimulus buffer
-
Bumetanide (NKCC1 inhibitor control)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: On the day of the assay, remove the culture medium and replace it with a pre-warmed buffer containing various concentrations of this compound or vehicle control. Include wells with a known NKCC1 inhibitor like bumetanide as a positive control. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Dye Loading: Remove the compound-containing buffer and load the cells with the thallium-sensitive dye in a chloride-free buffer to activate NKCC1.[6][7] Incubate according to the manufacturer's instructions (typically 60-90 minutes at 37°C).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader with appropriate excitation and emission wavelengths for the dye.
-
Initiation of Thallium Influx: Add the thallium-containing stimulus buffer to all wells to initiate Tl+ influx through NKCC1.
-
Kinetic Fluorescence Reading: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 2 seconds for 2-5 minutes).
-
Data Analysis:
-
Calculate the rate of Tl+ influx from the initial linear phase of the fluorescence increase.
-
Subtract the rate observed in the presence of bumetanide to determine the NKCC1-specific influx.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized NKCC1 activity against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-NKCC1 and Phospho-SPAK/OSR1
This protocol assesses the phosphorylation state of NKCC1 and its upstream activators, SPAK/OSR1, as a measure of WNK kinase activity.[9][10]
Materials:
-
Cells treated with this compound as described above.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-NKCC1 (specific to the activated form).
-
Mouse anti-total NKCC1.
-
Rabbit anti-phospho-SPAK/OSR1.
-
Mouse anti-total SPAK/OSR1.
-
Antibody against a loading control (e.g., β-actin or GAPDH).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-NKCC1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total NKCC1) and a loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phospho-protein signal to the total protein signal for each sample.
-
Normalize these ratios to the vehicle control.
-
Plot the relative phosphorylation levels against the this compound concentration.
-
Logical Relationship Diagram
References
- 1. The evolving concepts of KS-WNK1 effect on NCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Wnk-IN-1: In Vivo Efficacy in Xenograft Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that have emerged as critical regulators of ion homeostasis and have been implicated in various pathological conditions, including hypertension and cancer.[1][2][3] The WNK signaling pathway, primarily acting through the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase), plays a significant role in tumor growth, metastasis, and angiogenesis.[3][4][5] Inhibition of WNK kinases, therefore, presents a promising therapeutic strategy for cancer treatment. Wnk-IN-1 is a selective inhibitor of WNK1, a key member of the WNK family.[6] These application notes provide a comprehensive overview of the in vivo efficacy of WNK inhibition in xenograft models, with a focus on providing detailed protocols and data to guide researchers in their preclinical studies. While specific in vivo efficacy data for this compound is limited in publicly available literature, data from studies using the potent pan-WNK inhibitor, WNK463, serves as a strong surrogate to demonstrate the potential anti-tumor effects of WNK inhibition.
WNK Signaling Pathway in Cancer
The WNK1 signaling cascade is a key player in promoting cancer progression. WNK1 activates its downstream substrates, OSR1 and SPAK, which in turn regulate various cellular processes that contribute to malignancy.[4][7] This pathway has been shown to influence cancer cell migration, invasion, and the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[7][8] Furthermore, WNK1 signaling is linked to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[9][10]
Caption: WNK1 signaling cascade in cancer.
In Vivo Efficacy of WNK Inhibition in Xenograft Models
Studies utilizing the pan-WNK inhibitor WNK463 have demonstrated significant anti-tumor activity in various xenograft models, providing a strong rationale for the investigation of this compound.
Quantitative Data from WNK463 In Vivo Studies
The following table summarizes the quantitative data from a key study investigating the in vivo efficacy of WNK463 in a breast cancer xenograft model.[1]
| Parameter | Control Group | WNK463-Treated Group |
| Animal Model | Immunocompromised (NSG) mice | Immunocompromised (NSG) mice |
| Cell Line | MDA-MB-231 (human breast cancer) | MDA-MB-231 (human breast cancer) |
| Tumor Induction | Intracardiac injection | Intracardiac injection |
| Treatment | Vehicle control | 1-1.5 mg/kg WNK463, intraperitoneal |
| Tumor Volume | Significantly higher | Significantly reduced |
| Metastatic Burden | Higher | Reduced |
Note: This data is for the pan-WNK inhibitor WNK463 and serves as a proxy for the potential efficacy of this compound.[1]
Experimental Protocols
This section provides a detailed protocol for conducting an in vivo efficacy study of this compound in a subcutaneous xenograft model. This protocol is based on established methodologies for similar inhibitors.[1][11][12]
Xenograft Model Establishment and Drug Administration Workflow
Caption: Workflow for a xenograft efficacy study.
Detailed Protocol
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, or HepG2 for hepatocellular carcinoma) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Model:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. This compound Formulation and Administration:
-
Prepare the this compound formulation for in vivo administration. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
The recommended starting dose, based on studies with similar WNK inhibitors, is 1-5 mg/kg.[1]
-
Administer this compound or the vehicle control intraperitoneally (i.p.) once daily.
6. Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
7. Data Analysis:
-
Analyze the differences in tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Plot tumor growth curves and compare final tumor weights.
Conclusion
The inhibition of WNK signaling presents a compelling strategy for anti-cancer therapy. The available data for the pan-WNK inhibitor WNK463 in xenograft models demonstrates significant in vivo efficacy in reducing tumor growth and metastasis.[1][11][12] The detailed protocols provided here for this compound, a selective WNK1 inhibitor, are designed to enable researchers to rigorously evaluate its therapeutic potential in preclinical settings. Further in vivo studies are warranted to establish the specific dose-response relationship and efficacy of this compound in various cancer models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 9. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. WNK1 Interaction with KEAP1 Promotes NRF2 Stabilization to Enhance the Oxidative Stress Response in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Wnk-IN-1 solubility and preparation for in vitro assays
This technical support guide provides detailed information on the solubility, preparation, and use of Wnk-IN-1 for in vitro assays. It includes troubleshooting tips and answers to frequently asked questions to assist researchers in their experiments.
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. The following table summarizes its solubility characteristics. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly impact solubility.[1][2]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (250.29 mM) | Requires ultrasonication for complete dissolution.[1] |
| Ethanol | Not Specified | Data not available from reviewed sources. |
| Water | Insoluble | Insoluble in aqueous solutions alone. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.26 mM) | Requires ultrasonication; prepare by adding solvents sequentially.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.26 mM) | Requires ultrasonication.[1] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to the final desired concentration in your experimental medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear.[1] Gentle heating may also aid dissolution, but care should be taken to avoid degradation.
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
Note on Final Concentration: When preparing the final working concentration for your in vitro assay, ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. A negative control with the same final DMSO concentration should always be included in your experiments.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WNK signaling pathway and the experimental workflow for preparing this compound.
Caption: WNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound stock solution preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving completely in DMSO.
A1:
-
Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. This compound's solubility is significantly affected by moisture.[1][2] Use a fresh, unopened bottle if possible.
-
Sonication: If vortexing is insufficient, use an ultrasonic bath.[1] This often helps to break up small particles and facilitate dissolution.
-
Gentle Warming: You can gently warm the solution (e.g., to 37°C) to aid dissolution. However, avoid excessive heat as it may degrade the compound.
-
Concentration: You may be trying to prepare a solution that is above the solubility limit. Re-check your calculations and consider preparing a slightly less concentrated stock solution.
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous culture medium.
A2: This is a common issue when diluting a compound with low aqueous solubility from a high-concentration organic stock.
-
Increase Final Volume: Dilute the stock solution into a larger volume of medium to keep the final concentration of this compound well below its solubility limit in the aqueous environment.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Vortex During Dilution: Add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion, which can help prevent localized high concentrations and precipitation.
-
Use of Surfactants: For some applications, a small, biologically compatible amount of a surfactant like Tween-80 (as seen in some in vivo formulations) might help maintain solubility, but this must be validated for your specific assay to rule out any interference.[1]
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store the solid compound at -20°C for up to 3 years.[5]
-
DMSO Stock Solution: For optimal stability, aliquot the stock solution and store at -80°C for up to 6 months.[1][3] For shorter-term use, storage at -20°C for up to 1 month is also acceptable.[1][3] It is crucial to avoid repeated freeze-thaw cycles.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is an ATP noncompetitive inhibitor of With-No-Lysine (WNK) kinases, with an IC₅₀ of 95 nM.[1] WNK kinases are key regulators of ion homeostasis and blood pressure.[6] They act by phosphorylating and activating downstream kinases, SPAK and OSR1.[6][7][8] Activated SPAK/OSR1 then phosphorylate and regulate the activity of ion co-transporters such as NKCC1 and KCCs, which control the movement of chloride and other ions across the cell membrane.[7][9] By inhibiting WNK kinases, this compound disrupts this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of WNK1 in pathologic central nervous system signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 9. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Wnk-IN-1 concentration for cell-based experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Wnk-IN-1 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of With-No-Lysine (WNK) kinases. WNK kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport across cell membranes by phosphorylating and activating downstream kinases, specifically Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1] These activated kinases then phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC). By inhibiting WNK kinases, this compound prevents this phosphorylation cascade, thereby modulating ion homeostasis within the cell.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment. Based on published IC50 values, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines. For example, WNK1-IN-1 has an IC50 of 1.6 µM for WNK1 and 4.3 µM for OSR1 phosphorylation in MDAMB231 breast cancer cells. It is recommended to test a wide range of concentrations (e.g., logarithmic dilutions) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a selective WNK kinase inhibitor, like most small molecules, it may have off-target effects, especially at higher concentrations. It is advisable to consult the literature for any known off-target activities and to include appropriate controls in your experiments. These can include using a structurally related but inactive compound or testing the effect of the inhibitor in a WNK-knockout/knockdown cell line.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Inhibitor has degraded. | Use a fresh aliquot of the inhibitor. Ensure proper storage conditions. | |
| Cell line is not sensitive to WNK inhibition. | Confirm WNK kinase expression and activity in your cell line. Consider using a different cell line with known sensitivity. | |
| Incorrect assay readout. | Ensure your assay is sensitive enough to detect changes in the WNK signaling pathway (e.g., phosphorylation of OSR1/SPAK). | |
| High cell toxicity or death | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Lower the working concentration of the inhibitor. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Include a vehicle control (DMSO only) in your experiments. | |
| Off-target effects. | Test the inhibitor at lower concentrations. If possible, use a more selective WNK inhibitor or validate findings with a genetic approach (e.g., siRNA). | |
| Compound precipitation in culture medium | Poor solubility of the inhibitor. | Prepare the final dilution of this compound in pre-warmed culture medium and vortex thoroughly before adding to the cells. Visually inspect the medium for any precipitates. Consider using a solubilizing agent if compatible with your assay. |
| High background or variable results | Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution of the stock solution. Prepare fresh dilutions for each experiment. |
| Uneven cell seeding. | Ensure a homogenous cell suspension and proper mixing before seeding into plates. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and related compounds from various studies.
Table 1: In Vitro Inhibitory Activity of WNK Inhibitors
| Compound | Target | IC50 | Assay Type |
| This compound | WNKs | 95 nM | Biochemical Assay |
| WNK1-IN-1 | WNK1 | 1.6 µM | Biochemical Assay |
| WNK-IN-11 | WNK1 | 4 nM | Biochemical Assay |
Table 2: Cellular Activity of WNK Inhibitors
| Compound | Cell Line | Parameter Measured | Effective Concentration / IC50 |
| WNK1-IN-1 | MDAMB231 | OSR1 Phosphorylation | 4.3 µM |
| WNK1-IN-1 | MDAMB231 | Dose-response range | 0.2 - 12.5 µM |
| WNK-IN-11 | NK cells | Cytotoxicity | 10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Inhibitor Preparation: Prepare a 2X stock of a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 20 µM down to 0.01 µM (e.g., 20, 10, 5, 2.5, 1.25, 0.6, 0.3, 0.15, 0.07, 0.03, 0.01, 0 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2X inhibitor dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired cell-based assay to measure the effect of the inhibitor (e.g., Western blot for pOSR1/pSPAK, cell viability assay, migration assay).
-
Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound as described in Protocol 1. Include a positive control for cell death (e.g., a known cytotoxic agent) and a negative control (vehicle only).
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: The WNK signaling pathway is activated by stimuli like osmotic stress, leading to the regulation of ion transport and cell volume. This compound inhibits WNK kinases, blocking this cascade.
Caption: This workflow outlines the key steps for optimizing this compound concentration in cell-based experiments, from cell seeding to data analysis.
Caption: A logical diagram to guide troubleshooting efforts when encountering unexpected results in this compound experiments.
References
potential off-target effects of Wnk-IN-1 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Wnk-IN-1 in cellular models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency and selectivity of this compound?
A1: this compound is a selective inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1). In biochemical assays, it demonstrates an IC50 of 1.6 µM for WNK1. It also inhibits the phosphorylation of OSR1, a downstream target of WNK1, with an IC50 of 4.3 µM in MDA-MB-231 breast cancer cells.[1] this compound has shown a 10-fold higher potency for WNK1 over WNK3 in a Kinase-Glo assay.[1] Another structurally related compound, WNK-IN-11, an allosteric WNK1 inhibitor with an IC50 of 4 nM, has been profiled against a large panel of kinases and showed high selectivity.
Q2: What are the known or potential off-target kinases for this compound?
A2: A comprehensive kinase selectivity profile for this compound against a broad panel of human kinases is not publicly available. However, a related allosteric inhibitor, WNK-IN-11, when screened against 440 human kinases at a high concentration (10 µM), showed significant off-target inhibition of Bruton's tyrosine kinase (BTK) and feline encephalitis virus-related (FER) kinase. While these may not be direct off-targets of this compound, it suggests that researchers should consider evaluating kinases from these families in their off-target assessments. Additionally, some studies have shown that inhibitors of Src family kinases, such as PP1 and PP2, can exhibit inhibitory activity against WNK1, suggesting potential cross-reactivity.[2]
Q3: What are the expected on-target cellular effects of this compound?
A3: As a WNK1 inhibitor, this compound is expected to modulate pathways regulated by WNK1. The canonical WNK1 signaling pathway involves the phosphorylation and activation of the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). These kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, such as NKCC1 and NCC, which are crucial for maintaining cellular ion homeostasis and cell volume.[3] Therefore, treatment with this compound is expected to decrease the phosphorylation of SPAK and OSR1 and affect ion transport, potentially leading to changes in cell volume and migration.[3][4]
Q4: How can I assess the off-target effects of this compound in my cellular model?
A4: Several approaches can be used to investigate the off-target effects of this compound:
-
Kinase Profiling: The most direct method is to subject this compound to a commercially available kinase screening panel. These services test the inhibitor against a large number of purified kinases to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. Comparing the thermal stability of a wide range of proteins in the presence and absence of this compound can identify off-target binding.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global view of changes in protein phosphorylation in response to this compound treatment. This can reveal unexpected changes in signaling pathways that may be due to off-target effects.
-
Western Blotting: Based on predictions or initial screening results, you can use western blotting to examine the phosphorylation status of key proteins in signaling pathways that are not known to be regulated by WNK1.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect on downstream WNK1 signaling (pOSR1/pSPAK levels unchanged) | 1. Compound Inactivity: this compound may have degraded. 2. Insufficient Concentration: The concentration of this compound may be too low to inhibit WNK1 in your specific cell line. 3. Low WNK1 Expression/Activity: The cell line may have low endogenous levels or activity of WNK1. 4. Incorrect Antibody: The antibody used for detecting phosphorylated substrates may not be optimal. | 1. Check Compound Integrity: Use a fresh stock of this compound. Confirm its identity and purity if possible. 2. Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. 3. Confirm WNK1 Expression: Verify the expression of WNK1 in your cell line by western blot or qPCR. 4. Validate Antibody: Use a positive control (e.g., cells treated with a known activator of the WNK pathway like hypotonic solution) to validate the phospho-specific antibody. |
| Unexpected Cellular Phenotype (e.g., increased apoptosis, changes in cell cycle) | 1. Off-Target Effects: this compound may be inhibiting other kinases or proteins, leading to unintended consequences. 2. Cellular Stress Response: Inhibition of WNK1, a key regulator of ion homeostasis, can induce cellular stress. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Investigate Off-Targets: Perform a kinase screen or use a more selective WNK inhibitor (e.g., WNK463) as a control to see if the phenotype persists. 2. Assess Cellular Stress Markers: Use western blotting to check for markers of apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., p21, p27). 3. Solvent Control: Ensure the final concentration of the solvent in your experiments is low (typically ≤ 0.1%) and include a vehicle-only control. |
| Variability in Experimental Results | 1. Compound Solubility/Stability: this compound may be precipitating out of the cell culture medium. 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. 3. Inconsistent Treatment Time: The duration of inhibitor treatment can influence the observed effects. | 1. Check Solubility: Visually inspect the media for any precipitate after adding this compound. Consider using a different formulation or pre-warming the media. 2. Standardize Cell Culture: Maintain consistent cell culture practices. Seed cells at the same density and use cells within a defined passage number range. 3. Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for your desired endpoint. |
| Paradoxical Activation of a Signaling Pathway | 1. Feedback Loops: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, WNK inhibition has been shown to paradoxically increase the phosphorylation of Akt in some contexts.[3] 2. Off-Target Activation: this compound could be directly or indirectly activating another kinase. | 1. Map the Pathway: Use pathway analysis tools and further western blotting to investigate potential feedback mechanisms. 2. Use Orthogonal Approaches: Use a structurally different WNK inhibitor or siRNA/shRNA knockdown of WNK1 to confirm if the paradoxical effect is on-target. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Assay Type | Cell Line | Reference |
| WNK1 | 1.6 µM | Biochemical Assay | - | [1] |
| OSR1 Phosphorylation | 4.3 µM | Cellular Assay | MDA-MB-231 | [1] |
| WNK3 | ~16 µM (estimated) | Kinase-Glo Assay | - | [1] |
Table 2: Selectivity of a Related WNK Inhibitor (WNK-IN-11)
| Off-Target Kinase | % Inhibition at 10 µM |
| BTK | Significant |
| FER | Significant |
| Data for WNK-IN-11, a structurally related allosteric WNK1 inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay format.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in kinase reaction buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase reaction buffer
-
This compound or vehicle (DMSO) control
-
Substrate
-
Purified kinase
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, with ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blotting for WNK1 Pathway Activation
This protocol describes how to assess the phosphorylation status of OSR1/SPAK, the direct downstream targets of WNK1, in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-OSR1/SPAK (Thr185/Ser325 for OSR1, Thr233/Ser373 for SPAK)
-
Anti-total OSR1
-
Anti-total SPAK
-
Anti-WNK1
-
Anti-loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: WNK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Minimizing Wnk-IN-1 Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Wnk-IN-1 cytotoxicity in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in long-term studies?
This compound is an ATP-noncompetitive inhibitor of With-No-Lysine (WNK) kinases, with a reported IC50 of 95 nM.[1][2] WNK kinases are crucial regulators of ion homeostasis and cell volume. They are activated by osmotic stress and in turn activate downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related Proline/Alanine-rich Kinase).[3][4] This signaling cascade modulates the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[3][5][6]
Long-term inhibition of WNK kinases by this compound can disrupt this delicate balance of ion transport, leading to cellular stress, changes in cell volume, and ultimately, cytotoxicity.[3][7] Studies on other WNK inhibitors have shown that prolonged disruption of WNK signaling can impair cell motility, decrease cell volume, and even induce autophagy.[3][7][8] Furthermore, suppression of certain WNK isoforms may promote the activation of caspase-3, a key enzyme in apoptosis.[9]
Q2: What are the common signs of this compound induced cytotoxicity?
Researchers should be vigilant for the following signs of cytotoxicity, especially in long-term cultures:
-
Morphological Changes: Cells may appear shrunken, rounded, or detached from the culture surface. Increased cellular debris in the media is also a common indicator.
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the rate of cell proliferation or an increase in cell death, which can be quantified using various cell viability assays.
-
Induction of Apoptosis: Increased expression of apoptotic markers such as cleaved caspase-3 and PARP, which can be detected by western blotting or immunofluorescence.
-
Autophagy Induction: Formation of autophagosomes, which can be monitored using techniques like LC3-II staining.[3][7]
Q3: What is a suitable starting concentration for this compound in long-term experiments, and how can I determine the optimal concentration for my specific cell line?
Given the potent IC50 of this compound (95 nM), it is crucial to start with a low concentration and perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. A good starting point for a long-term study (lasting several days to weeks) would be in the low nanomolar range (e.g., 10-100 nM).
The optimal concentration should be the lowest concentration that achieves the desired level of WNK inhibition without causing significant cytotoxicity over the intended duration of the experiment. A detailed protocol for determining this concentration is provided in the "Experimental Protocols" section.
Q4: How frequently should I monitor my cells for cytotoxicity during a long-term experiment with this compound?
For long-term studies, it is recommended to monitor your cells at regular intervals. In the initial phase of the experiment (first 1-2 weeks), more frequent monitoring (e.g., every 2-3 days) is advisable. This can be relaxed to once a week as the experiment progresses, provided the cells appear healthy. Monitoring should include both qualitative assessment (microscopy) and quantitative measurements (cell viability assays).
Q5: Are there any strategies to mitigate this compound cytotoxicity while maintaining its inhibitory effect?
Yes, several strategies can be employed:
-
Use the Lowest Effective Concentration: As determined by your dose-response experiments.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 24 hours on, 24 hours off). This may allow the cells to recover from the stress of WNK inhibition while still achieving a significant overall inhibition of the pathway.
-
Media Supplementation: Ensure the culture medium is rich in nutrients and growth factors to support cell health. Supplementing with antioxidants may also help mitigate cellular stress.
-
Use of a More Selective Inhibitor: If off-target effects are a concern, consider using other WNK inhibitors that may have a different selectivity profile. However, the cytotoxicity of any inhibitor should be empirically determined for your specific experimental system.
Q6: Are there less toxic alternatives to this compound?
Several other WNK kinase inhibitors have been developed, including WNK463 and WNK-IN-11.[3][7][10] WNK-IN-11 is an allosteric inhibitor of WNK1 with a very high potency (IC50 = 4 nM) and selectivity over other WNK isoforms.[10] While these inhibitors may offer different toxicity profiles, it is essential to perform a thorough cytotoxicity assessment for any inhibitor in your specific cell line and experimental conditions. The cytotoxic effects of WNK inhibitors are likely mediated by the on-target disruption of the WNK1-OSR1 signaling pathway.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High level of acute cell death (within 24-48 hours) | This compound concentration is too high. | Perform a dose-response experiment to determine the EC50 for cytotoxicity. Start with a much lower concentration range (e.g., 1-100 nM). |
| Cell line is particularly sensitive to disruptions in ion homeostasis. | Consider using a different cell line if possible. If not, try pre-conditioning the cells with a very low dose of this compound before increasing to the desired concentration. | |
| Gradual decrease in cell viability over several days or weeks | Cumulative cytotoxicity of this compound. | Implement an intermittent dosing schedule. Reduce the concentration of this compound. Ensure optimal cell culture conditions (e.g., regular media changes, appropriate cell density). |
| Depletion of essential nutrients in the media. | Increase the frequency of media changes. Consider using a richer culture medium. | |
| Inconsistent results between experiments | Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C to ensure consistency across experiments. |
| Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Loss of inhibitory effect over time | Degradation of this compound in the culture media. | Replenish this compound with each media change. The stability of this compound in your specific culture medium can be empirically tested. |
| Development of cellular resistance. | This is less likely with a chemical inhibitor in short- to medium-term studies but can be a factor in very long-term cultures. Consider using a combination of inhibitors targeting different nodes of the WNK pathway. |
Quantitative Data Summary
Table 1: Potency of Selected WNK Kinase Inhibitors
| Inhibitor | Target(s) | IC50 | Reference(s) |
| This compound | WNK kinases | 95 nM | [1][2] |
| WNK1-IN-1 | WNK1 | 1.6 µM | [11] |
| WNK-IN-11 | WNK1 (allosteric) | 4 nM | [10] |
| WNK463 | WNK family | Not specified | [3][7] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 72-96 hours).
-
Preparation of this compound Dilutions: Prepare a 2x stock solution of this compound in your complete culture medium. Create a serial dilution series to cover a broad range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the seeding medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (or a representative shorter duration, e.g., 72 hours, to estimate long-term effects).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay such as MTT, MTS, or AlamarBlue according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the EC50 for cytotoxicity. The optimal, non-toxic concentration for your long-term studies should be well below this EC50 value.
Protocol 2: Long-Term Cell Culture with this compound
-
Cell Maintenance: Culture your cells in their recommended complete medium. Ensure they are healthy and free from contamination.
-
Initiation of Treatment: Begin treatment with the predetermined optimal, non-toxic concentration of this compound.
-
Media Changes: Change the culture medium every 2-3 days. With each media change, replenish the this compound to maintain a consistent concentration.
-
Cell Passaging: When the cells reach 80-90% confluency, passage them as you normally would. Re-plate the cells in fresh medium containing this compound.
-
Regular Monitoring: At each media change and passaging, visually inspect the cells under a microscope for any signs of cytotoxicity. Perform a quantitative cell viability assay at regular intervals (e.g., once a week) to monitor the health of the culture.
-
Cryopreservation: It is good practice to cryopreserve vials of cells that have been chronically treated with this compound at different time points.
Visualizations: Signaling Pathways and Workflows
Caption: The WNK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase WNK3 increases cell survival in a caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interpriseusa.com [interpriseusa.com]
- 11. medchemexpress.com [medchemexpress.com]
Wnk-IN-1 In Vivo Delivery Technical Support Center
Welcome to the technical support center for the application of Wnk-IN-1 in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, administration, and troubleshooting for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-noncompetitive inhibitor of With-No-Lysine (WNK) kinases.[1][2] WNK kinases are serine-threonine kinases that play a crucial role in regulating ion co-transporters, thereby controlling cell volume, ion homeostasis, and blood pressure.[3][4][5] By inhibiting WNK kinases, this compound can be utilized to study the physiological and pathological roles of the WNK signaling pathway in various contexts, including cardiovascular research and cancer biology.[1][3]
Q2: What are the recommended vehicles for dissolving this compound for in vivo use?
A2: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. Commercial suppliers recommend two primary formulations to achieve a clear solution at a concentration of 2.5 mg/mL[1][6]:
-
Protocol 1 (for parenteral administration): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2 (for oral administration): 10% DMSO and 90% Corn Oil.
It is crucial to prepare the working solution fresh on the day of use to ensure its stability.[1]
Q3: Are there alternative formulations used for similar WNK inhibitors?
A3: Yes, studies with the pan-WNK inhibitor WNK463 have utilized an oral gavage formulation consisting of a suspension in 0.5% (w/w) 2-hydroxypropyl-β-cyclodextrin and 0.5% (w/w) Pluronic F68 in purified water.[7] This type of formulation can be an alternative for improving the oral bioavailability of hydrophobic compounds.
Q4: What are the known in vivo effects of inhibiting the WNK pathway?
A4: Inhibition of the WNK signaling pathway in animal models has been shown to have several physiological effects. For instance, the WNK inhibitor WNK463 has been demonstrated to decrease blood pressure and increase urine output, as well as urinary sodium and potassium excretion rates in hypertensive rat models.[8] In cancer models, WNK inhibition has been shown to attenuate tumor progression and metastasis.[3][9]
Troubleshooting Guide
Issue 1: Precipitation or phase separation of this compound during preparation or administration.
-
Question: My this compound solution is cloudy or I see precipitates. What should I do?
-
Answer:
-
Ensure Proper Dissolution Technique: When preparing the vehicle, add each solvent sequentially and ensure the solution is clear before adding the next component.[10]
-
Apply Gentle Heat and/or Sonication: If precipitation occurs, gentle heating and/or sonication can aid in the dissolution of this compound.[1][10] Be cautious with the temperature to avoid degradation of the compound.
-
Prepare Fresh Solutions: Always prepare the working solution immediately before use, as the stability of the formulated compound in solution may be limited.[1][10]
-
Consider Alternative Vehicles: If precipitation persists, consider trying an alternative formulation, such as the one used for WNK463 involving cyclodextrins, which are known to enhance the solubility of hydrophobic drugs.[7][11]
-
Issue 2: Lack of expected therapeutic effect in the animal model.
-
Question: I am not observing the expected biological response after administering this compound. What could be the reason?
-
Answer:
-
Verify Formulation and Dosage: Double-check the concentration of your this compound stock solution and the final dosing solution. Ensure the correct dose is being administered based on the animal's body weight. In vivo studies with the related inhibitor WNK463 have used doses ranging from 1 to 10 mg/kg.[7][8]
-
Assess Bioavailability: this compound is a hydrophobic molecule, and its oral bioavailability may be limited. For oral administration, ensure the formulation is optimized for absorption. The use of corn oil or cyclodextrin-based vehicles can improve the absorption of lipophilic compounds.[1][7] Consider switching to a parenteral route of administration (e.g., intraperitoneal or intravenous injection) if oral delivery is proving ineffective.
-
Check Compound Stability: Ensure that the stock solution of this compound has been stored correctly (at -80°C for long-term storage or -20°C for short-term storage) to prevent degradation.[1]
-
Consider Pharmacokinetics: The half-life of the compound in your animal model may be short. It might be necessary to adjust the dosing frequency to maintain a therapeutic concentration. For example, the related inhibitor WNK463 has a reported half-life of 3.6 hours in mice.[12]
-
Issue 3: Adverse effects or toxicity observed in the animals.
-
Question: My animals are showing signs of toxicity after this compound administration. What should I do?
-
Answer:
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse effects. It is crucial to run a vehicle-only control group to distinguish between vehicle-related toxicity and compound-specific toxicity.
-
Dose Reduction: The administered dose may be too high. Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity.
-
On-Target Toxicity: WNK kinases have broad physiological roles, and their inhibition can lead to on-target side effects. For example, WNK463 administration was associated with clinical signs consistent with the wide-ranging actions of WNKs.[9] Carefully monitor the animals for expected physiological changes (e.g., changes in blood pressure, electrolyte balance) and adjust the experimental design accordingly.
-
Data Presentation
Table 1: In Vivo Formulation Properties of this compound
| Property | Formulation 1 | Formulation 2 |
| Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Achievable Solubility | 2.5 mg/mL (6.26 mM) | 2.5 mg/mL (6.26 mM) |
| Appearance | Clear solution | Clear solution |
| Preparation Note | Requires sonication | Requires sonication |
| Recommended Use | Parenteral administration | Oral administration |
| Reference | [1][6] | [1][6] |
Table 2: In Vivo Dosing Information for WNK Inhibitors
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| WNK463 | Spontaneously Hypertensive Rats | Oral | 1, 3, 10 mg/kg | Decreased blood pressure, increased urine output | [8] |
| WNK463 | MC-38 Mouse Syngeneic Colon Cancer Model | Oral | 5, 10 mg/kg | Decreased tumor growth, induced apoptosis | [8] |
| WNK463 | NSG Mice (Breast Cancer Model) | Oral Gavage | 1 - 1.5 mg/kg | Attenuated tumor progression and metastasis | [7][9] |
| WNK-IN-11-d3 | Rats | Oral | 1.5 mg/kg | Improved oral bioavailability | [13] |
| WNK-IN-11-d3 | Mice | Oral | 30 mg/kg | Significant reduction in systolic blood pressure | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Parenteral Administration
This protocol is adapted from information provided by MedchemExpress.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume. Mix until the solution is clear.
-
Add saline to reach the final desired volume. The final concentration of saline will be 45%.
-
If any precipitation is observed, use a sonicator to aid dissolution until the solution is clear.
-
The final concentration of this compound in this vehicle will be 2.5 mg/mL.
-
Administer the freshly prepared solution to the animals via the desired parenteral route (e.g., intraperitoneal injection).
Protocol 2: Preparation of this compound for Oral Gavage
This protocol is adapted from information provided by MedchemExpress.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add corn oil to the tube to achieve the final desired volume. The final concentration of DMSO should be 10% and corn oil 90%.
-
Mix thoroughly. Use a sonicator to ensure complete dissolution and a clear solution.
-
The final concentration of this compound in this vehicle will be 2.5 mg/mL.
-
Administer the freshly prepared solution to the animals via oral gavage. Note that the supplier advises caution if the continuous dosing period exceeds half a month with this formulation.[6]
Visualizations
Caption: The WNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the preparation of this compound for in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Wnk-IN-1 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals using Wnk-IN-1 and other WNK kinase inhibitors. Find answers to frequently asked questions and troubleshooting tips to address variability in your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for the WNK inhibitor is higher than what is reported in the literature. What are the potential causes?
Several factors can contribute to an apparent decrease in inhibitor potency:
-
Compound Solubility and Stability: WNK inhibitors can have limited solubility in aqueous solutions.[1][2][3] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in aqueous buffer.[1][3] It is recommended to prepare fresh dilutions for each experiment as repeated freeze-thaw cycles can lead to compound degradation.[1][4] For in vivo studies, specialized formulations with agents like PEG300, Tween-80, or corn oil may be necessary to maintain solubility.[1][4][5]
-
ATP Concentration in Kinase Assays: Some WNK inhibitors are ATP-competitive.[6][7] If your kinase assay uses a high concentration of ATP, it can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. Verify the ATP concentration used in the reference literature and match it in your assay for a more accurate comparison.
-
Enzyme Concentration and Purity: The concentration and purity of the recombinant WNK kinase used can affect the IC50 value. Ensure you are using a consistent and validated source of the enzyme.
-
Assay Format: Different assay formats (e.g., mobility shift, ADP-Glo) can yield slightly different IC50 values.[6][8] Be aware of the specific assay conditions used in the reference data.
Q2: I am observing significant off-target effects or cellular toxicity at concentrations where I expect specific WNK inhibition. Why is this happening?
While some WNK inhibitors are highly selective, off-target effects can still occur, especially at higher concentrations.
-
Inhibitor Selectivity: WNK-IN-11, for instance, is highly selective for WNK1 over WNK2 and WNK4.[2] However, at higher concentrations (e.g., 10 µM), it can inhibit other kinases like BTK and FER.[3] It is crucial to use the lowest effective concentration to minimize off-target effects.
-
Cellular Context: The effects of WNK inhibition can be cell-type specific. WNK kinases regulate various cellular processes beyond ion homeostasis, including cell migration, proliferation, and signaling pathways like TGF-β and Wnt.[9][10] The observed phenotype may be a result of inhibiting these other pathways in your specific cell model.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable limit (typically <0.1%) as the solvent itself can be toxic to cells.[3]
Q3: I am not seeing the expected downstream effect on SPAK/OSR1 phosphorylation after treating with a WNK inhibitor. What could be wrong?
-
Time Course of Inhibition: The inhibition of WNK kinase activity and the subsequent dephosphorylation of its substrates may not be instantaneous. It is advisable to perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Antibody Quality: The quality of the phospho-specific antibodies used for Western blotting is critical. Ensure that your antibodies are validated for the specific phosphorylation sites of SPAK (Thr233) and OSR1 (Thr185).[6][9]
-
Basal Pathway Activity: The basal level of WNK signaling can vary between cell types and culture conditions. If the basal activity is low, it may be difficult to detect a significant decrease in SPAK/OSR1 phosphorylation upon inhibitor treatment. Consider stimulating the pathway with osmotic stress (e.g., sorbitol or NaCl) to increase the dynamic range of your assay.[9]
-
Inhibitor Specificity: Be aware of the specific WNK isoforms expressed in your experimental system. Some inhibitors have different potencies against different WNK kinases. For example, WNK-IN-11 is significantly more potent against WNK1 than WNK4.[2]
Quantitative Data: WNK Inhibitor Potency
The following table summarizes the in vitro potency of common WNK inhibitors against different WNK kinases.
| Inhibitor | Target(s) | IC50 | Assay Conditions | Reference |
| This compound | WNK kinases | 95 nM | ATP non-competitive | [4][11] |
| WNK1-IN-1 | WNK1 | 1.6 µM | - | [5] |
| WNK-IN-11 | WNK1 | 4 nM | Cell-free assay | [1][2] |
| WNK-IN-11 | WNK2 | ~228 nM (57-fold selective for WNK1) | Cell-free assay | [2] |
| WNK-IN-11 | WNK4 | >4 µM (1000-fold selective for WNK1) | Cell-free assay | [2] |
| WNK463 | WNK family | Not specified | Binds to WNK1 and WNK4 | [12] |
| PP1 | WNK1 | 12.7 µM (Ki) | ATP-competitive | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The WNK kinase signaling cascade.
Caption: A typical workflow for cell-based experiments using WNK inhibitors.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-SPAK/OSR1
This protocol outlines the steps to assess the inhibition of WNK kinase activity by measuring the phosphorylation of its downstream targets, SPAK and OSR1.
1. Cell Lysis and Protein Quantification:
- After treatment with this compound, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-SPAK (Thr233) or phospho-OSR1 (Thr185) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- To normalize for protein loading, strip the membrane and re-probe with antibodies against total SPAK/OSR1 or a housekeeping protein like β-actin or GAPDH.
Protocol 2: In Vitro Kinase Assay (Mobility Shift Format)
This protocol is adapted from a mobility shift assay for WNK1 and can be used to determine the IC50 of an inhibitor.[6]
1. Reagents and Setup:
- Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT.
- Substrate/ATP Mix: Prepare a mix containing a fluorescein-labeled OSR1 peptide substrate and ATP in reaction buffer.
- Enzyme: Recombinant GST-WNK1.
- Inhibitor: Serial dilutions of this compound in 10% DMSO.
- Stop Buffer: 0.2% coating-3 reagent with 2 mM EDTA.
2. Assay Procedure:
- In a 384-well plate, add the inhibitor dilutions.
- Add the substrate/ATP mix to each well.
- Initiate the reaction by adding the GST-WNK1 enzyme.
- Incubate at 25°C for a predetermined time (e.g., 50-180 minutes, requires optimization).[6]
- Stop the reaction by adding the stop buffer.
3. Data Acquisition and Analysis:
- Analyze the samples on a microfluidic capillary electrophoresis instrument (e.g., LabChip 3000).
- The instrument measures the fluorescence intensity of the substrate and the phosphorylated product, which are separated based on their different mobility.
- Calculate the percent conversion of substrate to product.
- Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. WNK-IN-11 | Serine/threonin kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.jp [promega.jp]
- 9. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 11. This compound - Immunomart [immunomart.org]
- 12. WNK1–OSR1 Signaling Regulates Angiogenesis-Mediated Metastasis towards Developing a Combinatorial Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Wnk-IN-1 vehicle control recommendations for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Wnk-IN-1 in in vivo studies. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle for this compound depends on the desired administration route and experimental duration. Two commonly used formulations are:
-
For aqueous-based administration (e.g., intravenous, intraperitoneal, oral gavage): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is recommended. This vehicle can achieve a solubility of up to 2.5 mg/mL.[1]
-
For lipid-based administration (e.g., oral gavage, subcutaneous): A solution of 10% DMSO in 90% Corn Oil can be used, also achieving a solubility of up to 2.5 mg/mL.[1] Note that for continuous dosing periods exceeding half a month, this formulation should be used with caution.[1]
Q2: I am observing precipitation of this compound in my vehicle. What should I do?
A2: Precipitation of this compound can be a common issue due to its limited solubility. Here are some troubleshooting steps:
-
Ensure proper dissolution technique: Prepare a stock solution in DMSO first before adding co-solvents sequentially.
-
Use sonication: Ultrasonic treatment is often necessary to achieve a clear solution.[1]
-
Gentle heating: If precipitation persists, gentle heating can aid in dissolution.
-
Fresh preparation: It is highly recommended to prepare the working solution fresh on the day of use to minimize the risk of precipitation over time.[1]
Q3: What is the recommended storage for this compound stock solutions?
A3: For reliable experimental results, stock solutions of this compound should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.[1]
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is an ATP noncompetitive inhibitor of With-No-Lysine (WNK) kinases with an IC50 of 95 nM.[1] WNK kinases are key regulators of ion homeostasis and blood pressure. They act by phosphorylating and activating downstream kinases, specifically OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[2][3] Activated OSR1 and SPAK then phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[2][3][4]
Q5: Are there any known off-target effects of WNK inhibitors?
A5: While this compound is a potent WNK inhibitor, the selectivity profile of other WNK inhibitors has been studied. For instance, WNK-IN-11, when tested against a large panel of human kinases, showed high selectivity with significant off-target inhibition observed only against BTK and FER kinases, neither of which are known to be involved in blood pressure regulation. This suggests that WNK inhibitors can be designed with high specificity.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound and related WNK inhibitors to aid in experimental design.
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 95 nM | [1] |
| WNK1-IN-1 | IC50 (WNK1) | 1.6 µM | [5] |
| WNK1-IN-1 | IC50 (OSR1 phosphorylation) | 4.3 µM | [5] |
| Compound | Animal Model | Dose | Route | Effect | Reference |
| WNK-IN-11-d3 | FVB mice | 30 mg/kg | p.o. | Significant reduction in systolic blood pressure | [6] |
| WNK-IN-11-d3 | FVB mice | 10-100 mg/kg | p.o. | Dose-dependent diuresis, natriuresis, and kaliuresis | [6] |
| WNK-IN-11-d3 | Sprague-Dawley rats | 1.5 mg/kg | p.o. | Improved pharmacokinetic profile | [6] |
| WNK463 | C57BL/6 mice with B16-F10 melanoma | 1 mg/kg | i.p. | Impaired tumor metastasis control by NK cells | [7] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Formulation (Aqueous-based)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the this compound solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
If any precipitation is observed, use sonication to achieve a clear solution.
-
This protocol yields a 2.5 mg/mL working solution of this compound.[1]
Protocol 2: Preparation of this compound Formulation (Lipid-based)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL this compound stock solution.
-
Add 900 µL of Corn Oil to the this compound solution.
-
Mix thoroughly until the solution is clear. Use sonication if necessary.
-
This protocol yields a 2.5 mg/mL working solution of this compound.[1]
Visual Guides
Caption: WNK Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Guide for this compound Formulation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK kinases in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Wnk-IN-1 Treatment
Welcome to the technical support center for Wnk-IN-1, a valuable tool for researchers studying the role of With-No-Lysine (WNK) kinases in various physiological and pathological processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes and refine your research strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-noncompetitive inhibitor of WNK kinases.[1] The canonical WNK signaling pathway involves the phosphorylation and activation of the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[2][3] These kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), which are crucial for maintaining ion homeostasis and regulating cell volume and blood pressure.[2][3]
Q2: I've seen references to both "this compound" and "WNK1-IN-1". Are they the same compound?
A2: No, they are different compounds and this is a critical point of clarification. "this compound" (also referred to as compound 7 in some literature) is a pan-WNK inhibitor with a reported IC50 of 95 nM.[1] In contrast, "WNK1-IN-1" is a selective inhibitor of WNK1 with a reported IC50 of 1.6 µM.[4] It is essential to verify the specific compound you are using to ensure accurate interpretation of your results.
Q3: What are the known off-target effects or unexpected biological functions of WNK kinases that could be affected by this compound?
A3: Recent research has uncovered several non-canonical roles for WNK kinases, which could lead to unexpected phenotypes upon inhibition with this compound. These include:
-
Autophagy: WNK1 has been identified as an unexpected inhibitor of autophagy. Its depletion leads to an increase in both basal and starvation-induced autophagy.[5][6][7][8]
-
Angiogenesis: WNK1 plays a crucial role in angiogenesis. Knockdown of WNK1 in endothelial cells impairs cord formation, proliferation, and migration.[9][10][11][12]
-
Cell Migration and Invasion: WNK1 has been implicated in promoting cell migration and invasion in cancer models.[11]
-
Immune Cell Function: WNK kinase inhibition can impact natural killer (NK) cell volume, motility, and cytolytic activity.[3]
-
Other Signaling Pathways: WNK1 can influence other signaling pathways, including mTOR and Akt signaling.[3]
Troubleshooting Guide
This guide addresses specific unexpected phenotypes you might observe during your experiments with this compound and provides potential explanations and troubleshooting steps.
| Observed Phenotype | Potential Cause & Explanation | Suggested Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability | WNK1 is essential for angiogenesis and cell proliferation in certain cell types, such as endothelial cells.[11] Inhibition of WNK1 by this compound could lead to apoptosis or reduced proliferation, especially in cells highly dependent on WNK1 signaling for survival and growth. WNK inhibition can also affect immune cell function and viability.[3] | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell type that inhibits the target without causing excessive toxicity. 2. Assess apoptosis using methods like Annexin V/PI staining or caspase activity assays. 3. Evaluate cell proliferation with assays such as MTT, WST-1, or direct cell counting. 4. Consider the cell type: some cells may be more sensitive to WNK inhibition than others. |
| Altered Cell Morphology or Adhesion | WNK1 is involved in regulating cell volume and has been linked to cell migration and invasion, processes that involve dynamic changes in cell shape and adhesion.[11] Inhibition of WNK1 could therefore impact the cytoskeleton and cell adhesion properties. | 1. Visualize the cytoskeleton using immunofluorescence staining for actin filaments (phalloidin) and microtubules. 2. Perform cell adhesion assays on different extracellular matrix components. 3. Analyze the expression of adhesion molecules (e.g., integrins, cadherins) by western blotting or flow cytometry. |
| Increased Autophagy Markers (e.g., LC3-II) | WNK1 is a known inhibitor of autophagy.[5][6][7][8] Treatment with this compound would be expected to induce autophagy. This is a direct consequence of inhibiting WNK1's non-canonical function. | 1. Confirm autophagy induction by monitoring the conversion of LC3-I to LC3-II by western blot and observing the formation of LC3 puncta by immunofluorescence. 2. Measure autophagic flux using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to distinguish between increased autophagosome formation and decreased degradation. 3. Investigate the upstream signaling pathways by examining the phosphorylation status of key autophagy regulators like AMPK and ULK1.[5] |
| Inhibition of Angiogenesis (in vitro or in vivo) | WNK1 is essential for angiogenesis.[10][11][12] Inhibition with this compound is expected to have anti-angiogenic effects. | 1. Quantify the anti-angiogenic effect using in vitro assays such as tube formation assays, spheroid sprouting assays, or wound healing assays. 2. Assess the impact on endothelial cell proliferation and migration as described above. 3. In in vivo models , quantify vessel density and morphology using techniques like immunohistochemistry for endothelial markers (e.g., CD31). |
| No Effect on Target Pathway Despite High Concentration | 1. Compound Inactivity: The compound may have degraded. 2. Cellular Permeability: The compound may not be efficiently entering the cells. 3. Redundancy: Other WNK isoforms or compensatory signaling pathways may be active in your experimental system. | 1. Verify compound integrity by checking the expiration date and storing it properly. Consider purchasing a new batch. 2. Confirm target engagement by assessing the phosphorylation of downstream WNK targets like SPAK/OSR1 via western blot. A lack of change in phosphorylation would suggest a problem with the inhibitor's activity or cell permeability. 3. Investigate the expression of other WNK isoforms in your cell line using qPCR or western blotting. |
Quantitative Data Summary
The following tables summarize key quantitative data related to WNK inhibitors.
Table 1: Inhibitor Potency
| Compound | Target(s) | IC50 | Reference(s) |
| This compound | Pan-WNK | 95 nM | [1] |
| WNK1-IN-1 | WNK1 | 1.6 µM | [4] |
Table 2: Effects of WNK1 Depletion/Inhibition on Cellular Processes
| Cellular Process | Experimental System | Observed Effect | Quantitative Change | Reference(s) |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced cell proliferation | Significantly slower proliferation rate at 24, 48, and 72 hours | |
| HUVECs | Reduced cell migration | ~50% reduction in migration towards serum | ||
| Autophagy | Multiple cell lines | Increased basal and starvation-induced autophagy | (Qualitative) Increased LC3-II levels and puncta formation | [5][7][13] |
| Immune Cell Function | IL-2-activated Natural Killer (NK) cells | Decreased cell volume, motility, and cytolytic activity | (Qualitative) Significant decrease | [3] |
Key Experimental Protocols
1. Western Blot Analysis of SPAK/OSR1 Phosphorylation
This protocol is essential to confirm that this compound is inhibiting the WNK signaling pathway in your cells.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-SPAK/OSR1 (e.g., p-SPAK (Ser373)/OSR1 (Ser325)) and total SPAK/OSR1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
2. In Vitro Angiogenesis: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
3. Autophagy Assessment: LC3 Immunofluorescence
This method allows for the visualization and quantification of autophagosomes.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control. As a positive control, you can use a known autophagy inducer like rapamycin or starve the cells.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) and then incubate with an anti-LC3B antibody. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
Visualizations
Caption: Canonical WNK signaling pathway and the point of inhibition by this compound.
Caption: Unexpected cellular processes modulated by this compound treatment.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WNK1 - Wikipedia [en.wikipedia.org]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WNK1 is an unexpected autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multistep regulation of autophagy by WNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WNK1 is an unexpected autophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. WNK1–OSR1 Signaling Regulates Angiogenesis-Mediated Metastasis towards Developing a Combinatorial Anti-Cancer Strategy [mdpi.com]
- 11. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 12. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Ensuring Specificity of Wnk-IN-1 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the WNK kinase inhibitor, Wnk-IN-1. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the specificity and success of your kinase assays.
Frequently Asked Questions (FAQs)
Q1: There appear to be conflicting IC50 values reported for this compound. Could you clarify this?
A1: The discrepancy in reported IC50 values is due to different chemical entities being referred to as "this compound". It is crucial to identify the specific compound you are using. The two primary compounds are:
-
This compound (compound 7): An ATP-noncompetitive inhibitor with a reported IC50 of 95 nM for WNK kinases.[1][2]
-
This compound (trihalo-sulfone derivative): An ATP-competitive inhibitor with a reported IC50 of 1.6 µM for WNK1.[3]
Always refer to the CAS number and the chemical structure provided by the vendor to confirm which compound you have.
Q2: How specific is this compound for WNK kinases?
Q3: What is the mechanism of action for this compound?
A3: this compound (compound 7) is an ATP-noncompetitive inhibitor.[2] This means it does not bind to the ATP-binding pocket of the kinase. This allosteric inhibition mechanism can contribute to its high selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding site.
Q4: How does the ATP-noncompetitive mechanism of this compound affect my kinase assay setup?
A4: Since this compound does not compete with ATP, the measured IC50 value should be independent of the ATP concentration used in your assay. This can simplify experimental design and data interpretation compared to ATP-competitive inhibitors, where the apparent potency is dependent on the ATP concentration. However, it is still crucial to maintain a consistent ATP concentration across all experiments for reproducibility.
Quantitative Data Summary
For clarity, the inhibitory activities of the different compounds referred to as "this compound" and a related inhibitor are summarized below.
| Inhibitor Name | CAS Number | Mechanism of Action | Target | IC50 | Reference |
| This compound (compound 7) | 2125724-72-1 | ATP-noncompetitive | WNK kinases | 95 nM | [1][2] |
| This compound (trihalo-sulfone) | 324022-39-1 | ATP-competitive | WNK1 | 1.6 µM | [3] |
| OSR1 phosphorylation | 4.3 µM | [3] | |||
| WNK-IN-11 | 2123489-30-3 | Allosteric | WNK1 | 4 nM | [4][5] |
| WNK2 | ~228 nM | [5] | |||
| WNK4 | ~4000 nM | [5] |
Visualizing the WNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the WNK signaling pathway and a general workflow for assessing inhibitor specificity.
References
Validation & Comparative
A Comparative Guide to WNK Kinase Inhibitors: Wnk-IN-1 vs. WNK463
Introduction
With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a pivotal role in regulating ion homeostasis, blood pressure, and cell volume.[1][2] The four mammalian WNK isoforms (WNK1, WNK2, WNK3, and WNK4) act as key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress responsive 1) kinases.[1][3] This signaling cascade ultimately modulates the activity of various ion co-transporters, such as the Na-K-2Cl (NKCC) and Na-Cl (NCC) co-transporters, making the WNK pathway a compelling target for therapeutic intervention in hypertension, cancer, and other diseases.[2][4][5]
This guide provides an objective comparison of two small-molecule WNK kinase inhibitors: Wnk-IN-1 and WNK463. We will delve into their mechanisms of action, potency, selectivity, and provide supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
The primary distinction between this compound and WNK463 lies in their mode of inhibition and their selectivity across the WNK kinase family.
-
This compound is described as an ATP-noncompetitive inhibitor of WNK kinases.[6][7] This suggests that it does not bind to the highly conserved ATP-binding pocket, a characteristic that can lead to greater selectivity over other kinases.[8]
-
WNK463 is a potent, orally bioavailable, ATP-competitive pan-WNK inhibitor.[5][9] It was designed to exploit unique structural features within the ATP-binding site of WNK kinases to achieve both high affinity and selectivity against the broader kinome.[9][10] Its "pan" inhibitor profile means it effectively targets all four WNK isoforms.[11][12]
Potency and Selectivity
The efficacy and specificity of an inhibitor are critical for interpreting experimental results. WNK463 demonstrates significantly higher potency in biochemical assays compared to the reported values for this compound.
This compound:
-
Exhibits an IC50 of 95 nM in a general WNK kinase assay.[6][7] There is limited publicly available data on its specific activity against each of the four WNK isoforms. Another compound, named WNK1-IN-1, which is distinct from this compound, has been reported with an IC50 of 1.6 µM against WNK1 and is 10-fold more potent for WNK1 than WNK3.[13][14]
WNK463:
-
Demonstrates nanomolar potency against all four WNK isoforms.[11][12]
-
It is highly selective for WNK kinases, showing minimal off-target effects when screened against a large panel of 442 kinases at a concentration of 10 µM.[15]
-
In a cellular context, WNK463 inhibited the phosphorylation of the WNK substrate OSR1 in HEK293 cells with an IC50 of 106 nM.[16]
Data Presentation
The following tables summarize the key quantitative data for this compound and WNK463 based on published literature.
Table 1: Biochemical Potency (IC50)
| Inhibitor | WNK1 | WNK2 | WNK3 | WNK4 | General WNK |
| This compound | - | - | - | - | 95 nM[6][7] |
| WNK463 | 5 nM[11][12] | 1 nM[11][12] | 6 nM[11][12] | 9 nM[11][12] | - |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Target/Assay | Cellular IC50/EC50 | Selectivity Profile |
| This compound | Data not widely available | - | ATP-noncompetitive[6][7] |
| WNK463 | OSR1 Phosphorylation (HEK293) | 106 nM[16] | Selective over a panel of 442 kinases at 10 µM[15] |
In Vivo Activity
WNK463 has been characterized in vivo and has demonstrated oral bioavailability and physiological effects consistent with WNK kinase inhibition.
-
Oral Bioavailability: WNK463 is orally bioavailable in mice (100%) and rats (74%).[11]
-
Half-life: The half-life is 3.6 hours in mice and 2.1 hours in rats.[11]
-
Effects in Hypertension Models: In spontaneously hypertensive rats, oral administration of WNK463 led to dose-dependent decreases in blood pressure and increases in urine output and urinary sodium and potassium excretion.[9][11][15]
In vivo data for this compound is not as extensively documented in the reviewed literature.
Mandatory Visualizations
WNK Signaling Pathway
Caption: The WNK kinase signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro WNK Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of an inhibitor using a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human WNK kinase (e.g., WNK1, WNK2, WNK3, or WNK4)
-
Kinase substrate (e.g., OSR1 peptide)
-
WNK inhibitor (this compound or WNK463) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the WNK inhibitor in DMSO. A typical starting concentration might be 100 µM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Setup:
-
To each well of the plate, add 5 µL of the kinase reaction mix containing the WNK enzyme and the OSR1 substrate.
-
Add 1 µL of the serially diluted inhibitor or DMSO for the control wells ('no inhibition') and 'no enzyme' background wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific WNK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the 'no enzyme' background from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based OSR1/SPAK Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of an inhibitor to block the WNK signaling pathway within a cellular context.
Materials:
-
HEK293 cells or another suitable cell line
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
WNK inhibitor (this compound or WNK463)
-
Hyperosmotic stress agent (e.g., Sorbitol)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SPAK/OSR1 (e.g., p-T233/T185), anti-total-SPAK/OSR1, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the WNK inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
-
Pathway Stimulation:
-
Induce hypertonic stress by adding Sorbitol to the media to a final concentration of 400 mM.
-
Incubate for 30 minutes. A non-stimulated control well should also be maintained.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SPAK/OSR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with anti-total-SPAK/OSR1 and then the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities. The level of inhibition is determined by the ratio of phosphorylated SPAK/OSR1 to total SPAK/OSR1.
-
Summary and Recommendations
Both this compound and WNK463 are valuable tools for investigating the WNK signaling pathway, but their optimal applications differ based on their distinct properties.
-
WNK463 is a highly potent, selective, and well-characterized pan-WNK inhibitor with proven in vivo activity.[9][11][15] Its comprehensive dataset and nanomolar potency make it the superior choice for studies requiring robust, broad-spectrum inhibition of all WNK family members, both in vitro and in vivo. It is particularly well-suited for preclinical studies in models of hypertension or cancer where pan-WNK inhibition is desired.[11][15]
-
This compound is an ATP-noncompetitive inhibitor.[6][7] While the currently available data shows it to be less potent than WNK463, its noncompetitive mechanism is advantageous for certain biochemical studies and may offer a different selectivity profile. It could be useful for mechanistic studies aiming to understand allosteric regulation of WNK kinases or as a starting point for developing more potent non-ATP competitive inhibitors.[8]
For researchers seeking a potent and reliable tool for cellular and in vivo pathway validation, WNK463 is the recommended inhibitor based on the extensive publicly available data. For more specialized mechanistic or structural studies where an allosteric or non-ATP competitive mode of action is desired, this compound may be a suitable, albeit less potent, alternative.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 3. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Characterization of Allosteric WNK Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating specificity of the anti-hypertensive inhibitor WNK463 against With-No-Lysine kinase family isoforms via multiscale simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to WNK-IN-1 and WNK-IN-11: Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of With-No-Lysine (WNK) kinases, WNK-IN-1 and WNK-IN-11. The following sections present a comprehensive analysis of their selectivity and potency, supported by experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation: Potency and Selectivity
The inhibitory activities of this compound and WNK-IN-11 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (in vitro) | Cellular EC50 | Assay Type | Reference |
| This compound | WNK1 | 95 nM | 4.3 µM (OSR1 phosphorylation) | ATP noncompetitive kinase assay | [1] |
| WNK-IN-11 | WNK1 | 4 nM | 0.352 µM (OSR1 phosphorylation) | Allosteric kinase assay | [2][3] |
Table 1: Potency Comparison
| Inhibitor | WNK1 Selectivity over WNK2 | WNK1 Selectivity over WNK4 | Off-Target Kinases (at 10 µM) | Reference |
| This compound | Not specified | 10-fold more potent against WNK1 than WNK3 | Not specified | [4] |
| WNK-IN-11 | 57-fold | 1000-fold | BTK, FER | [2][3] |
Table 2: Selectivity Profile
WNK Signaling Pathway
The WNK kinases are crucial regulators of ion homeostasis and blood pressure. They act upstream of the SPAK/OSR1 kinases, which in turn phosphorylate and regulate various ion co-transporters.[5][6] The following diagram illustrates this core signaling cascade.
Caption: The WNK-SPAK/OSR1 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay is designed to measure the direct inhibitory effect of compounds on WNK1 kinase activity by quantifying the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human WNK1 (e.g., GST-WNK1(1-491))
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
Assay Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT
-
Stop Buffer: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 10 mM EDTA
-
This compound or WNK-IN-11 dissolved in DMSO
-
384-well plates
-
Microfluidic capillary electrophoresis instrument (e.g., LabChip)
Procedure:
-
Prepare a reaction mixture containing the fluorescein-labeled OSR1 peptide substrate and ATP in the assay buffer.
-
Add the WNK inhibitor (this compound or WNK-IN-11) at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding the recombinant WNK1 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Analyze the samples using a microfluidic capillary electrophoresis instrument to separate the phosphorylated and unphosphorylated substrate.
-
Calculate the percentage of inhibition based on the ratio of phosphorylated to total substrate in the presence of the inhibitor compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition mobility shift assay.
Cellular OSR1 Phosphorylation Assay
This assay measures the ability of a compound to inhibit WNK1 activity within a cellular context by assessing the phosphorylation of its downstream substrate, OSR1.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound or WNK-IN-11 dissolved in DMSO
-
Osmotic stress inducer (e.g., sorbitol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-OSR1 (Thr185), anti-total-OSR1
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or WNK-IN-11 for a specified time (e.g., 1 hour). Include a DMSO-only control.
-
Induce WNK1 activity by treating the cells with an osmotic stressor like sorbitol for a short period (e.g., 30 minutes).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-OSR1 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-OSR1 antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated OSR1 to total OSR1.
-
Determine the EC50 value by plotting the inhibition of OSR1 phosphorylation against the inhibitor concentration.
Caption: Workflow for the cellular OSR1 phosphorylation assay.
Conclusion
WNK-IN-11 demonstrates significantly higher potency against WNK1 in both biochemical and cellular assays compared to this compound. Furthermore, WNK-IN-11 exhibits a more favorable selectivity profile, with high selectivity over other WNK isoforms and a clean profile against a broad panel of kinases. The allosteric mechanism of action of WNK-IN-11 likely contributes to its enhanced selectivity. These data suggest that WNK-IN-11 is a more potent and selective tool for studying WNK biology and a more promising starting point for the development of therapeutic agents targeting the WNK signaling pathway.
References
Validating Wnk-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of Wnk-IN-1, a selective inhibitor of With-No-Lysine (WNK) kinases. This document outlines experimental data and detailed protocols for key validation assays.
WNK kinases are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] Their dysregulation is implicated in hypertension and certain cancers, making them attractive therapeutic targets.[2][3] this compound is an ATP non-competitive inhibitor of WNK kinases with a reported IC50 of 95 nM.[4][5][6] Validating that this compound engages its intended target in a cellular context is a critical step in its pharmacological characterization.
Comparison of WNK Kinase Inhibitors
This compound is one of several small molecule inhibitors developed to probe the WNK signaling pathway. A comparison with other well-characterized inhibitors highlights differences in their potency and mechanism of action.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50 | Key Features |
| This compound | WNK kinases | ATP non-competitive | 95 nM (WNK)[4][5][6] | Selective WNK inhibitor. |
| WNK463 | WNK kinases | Allosteric | Not specified in provided results | Allosteric inhibitor of WNK kinase activity.[3] |
| WNK-IN-11 | WNK1 | Allosteric | 4 nM (WNK1)[7] | Highly selective for WNK1 over other WNK isoforms.[7] |
| PP1/PP2 | WNK1, Hck, Lck, Src | ATP competitive | 12.7 µM (PP1 for WNK1)[8] | Src family kinase inhibitors with off-target activity against WNK1.[8] |
Validating Target Engagement: Key Experimental Approaches
Several robust methods can be employed to confirm that this compound is engaging WNK kinases within a cellular environment. These approaches range from directly measuring inhibitor binding to assessing the downstream functional consequences of WNK inhibition.
Direct Target Engagement in Live Cells: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in live cells.[9] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Assessment of Downstream Signaling: Phosphorylation of SPAK/OSR1
WNK kinases directly phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich protein kinase) and OSR1 (oxidative stress responsive 1).[2][10] Therefore, a key readout of WNK inhibition is a decrease in the phosphorylation of SPAK and OSR1 at their activation loop sites (Thr233 in SPAK and Thr185 in OSR1). This can be readily assessed by Western blotting.
Signaling Pathway: WNK-SPAK/OSR1 Cascade
Caption: WNK signaling pathway and the inhibitory effect of this compound.
Functional Cellular Assays: Ion Flux Measurement
The WNK-SPAK/OSR1 signaling cascade ultimately regulates the activity of various ion cotransporters, including the Na-K-2Cl cotransporter NKCC1.[3] Inhibition of WNK activity is expected to decrease NKCC1-mediated ion influx. This can be measured using a rubidium (Rb+) uptake assay, where Rb+ serves as a surrogate for K+.
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect cells with a vector encoding the WNK1 kinase fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Execution:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor.
-
Incubate for 2 hours at 37°C.
-
-
Data Measurement:
-
Measure the donor emission at 460 nm and the acceptor emission at 610 nm using a plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for p-SPAK/p-OSR1 Protocol
-
Cell Treatment:
-
Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-SPAK (Ser373)/p-OSR1 (Ser325), total SPAK, and total OSR1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Rubidium Flux Assay Protocol
-
Cell Preparation:
-
Plate cells (e.g., HT-29) in a 96-well plate and grow to confluency.
-
-
Inhibitor Treatment:
-
Pre-incubate cells with different concentrations of this compound in a chloride-free buffer.
-
-
Rubidium Uptake:
-
Initiate ion flux by adding a buffer containing 86Rb+ and bumetanide (to block non-NKCC1 mediated uptake).
-
Incubate for a short period (e.g., 2 minutes) at room temperature.
-
-
Measurement:
-
Stop the uptake by washing the cells with an ice-cold wash buffer.
-
Lyse the cells and measure the incorporated 86Rb+ using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
-
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its development as a chemical probe or therapeutic agent. The methods described in this guide, from direct binding assays like NanoBRET™ to functional readouts such as the inhibition of downstream signaling and ion flux, provide a robust toolkit for researchers. A multi-pronged approach, utilizing a combination of these techniques, will yield the most comprehensive and reliable validation of this compound's cellular activity.
References
- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validating WNK-IN-1 Efficacy: A Comparative Guide to Genetic Knockdown of WNK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the effects of the WNK1 inhibitor, Wnk-IN-1: genetic knockdown of the WNK1 gene versus direct pharmacological inhibition. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes and workflows to aid in the design and interpretation of your research.
WNK1 Signaling Pathway
The "With No Lysine (K) 1" (WNK1) kinase is a crucial regulator of ion homeostasis and cell migration.[1][2] It functions as an upstream activator in a signaling cascade that includes the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3] Activated WNK1 phosphorylates and activates SPAK/OSR1, which in turn phosphorylate and regulate the activity of various ion co-transporters (CCCs), such as NKCC1 and NCC.[1][3] This pathway plays a significant role in processes like cell volume regulation, blood pressure control, and cancer cell invasion.[2][4]
Performance Comparison: Genetic Knockdown vs. This compound Inhibition
Validating the on-target effects of a small molecule inhibitor is critical in drug development. Comparing the phenotypic outcomes of pharmacological inhibition with those of genetic knockdown provides strong evidence that the inhibitor's effects are mediated through the intended target.
| Parameter | Genetic Knockdown (siRNA/shRNA) | This compound Inhibition | Key Considerations |
| Specificity | High for the target mRNA sequence. Off-target effects are possible but can be controlled for. | Dependent on the inhibitor's selectivity profile. This compound is reported to be a selective inhibitor of WNK1.[5] | It is crucial to assess the inhibitor's activity against other kinases. Genetic knockdown provides a "gold standard" for target-specific effects. |
| Time Course | Effects are typically observed 24-72 hours post-transfection, allowing for protein turnover. | Effects are generally rapid, occurring within minutes to hours of treatment. | The kinetics of the biological process under investigation will influence the choice of method. |
| Reversibility | Transient (siRNA) or stable (shRNA/CRISPR). Reversibility is limited. | Reversible upon washout of the compound. | Reversibility is advantageous for studying dynamic cellular processes. |
| Dose-Dependence | Can be titrated to some extent by varying siRNA concentration, but achieving graded knockdown can be challenging. | Easily allows for the study of dose-dependent effects and determination of IC50 values. | Dose-response curves are fundamental for characterizing inhibitor potency. |
| Compensation | Chronic depletion may lead to compensatory changes in other signaling pathways. | Acute inhibition is less likely to induce compensatory mechanisms. | Both methods can potentially lead to unforeseen cellular adaptations. |
Supporting Experimental Data
The following tables summarize quantitative data from studies comparing the effects of WNK1 knockdown with pharmacological inhibition on key cellular processes implicated in cancer progression.
Table 1: Effect on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Reduction in Migration Rate (%) | Reference |
| MCF-DCIS | WNK1 siRNA | ~50% | [6] |
| MDA-MB-231 | WNK1 siRNA | Significant reduction | [6] |
| Various Breast Cancer Lines | WNK463 (WNK inhibitor) | Significant reduction | [6] |
Table 2: Effect on Cell Invasion (Collagen Invasion Assay)
| Cell Line | Treatment | Reduction in Invading Cells (%) | Reference |
| MDA-MB-231 | WNK1 siRNA | ~50% | [7] |
| MDA-MB-231 | WNK463 (WNK inhibitor) | Significant reduction | [7] |
Table 3: Inhibitor Potency
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | WNK1 | 1.6 µM | In vitro kinase assay | [5] |
| This compound | OSR1 phosphorylation (cellular) | 4.3 µM | Western Blot | [5] |
| WNK-IN-11 | WNK1 | 4 nM | In vitro kinase assay | [8] |
| WNK-IN-11 | OSR1 phosphorylation (cellular) | 0.352 µM | Western Blot | [9] |
Experimental Workflows and Protocols
To ensure robust and reproducible results, it is essential to follow standardized experimental protocols.
Experimental Workflow: Validating this compound Effects
Protocol 1: WNK1 Knockdown using siRNA and Validation by Western Blot
Objective: To reduce the expression of WNK1 protein in a target cell line to study the resulting phenotype.
Materials:
-
Target cells (e.g., MDA-MB-231)
-
WNK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WNK1, anti-pOSR1/pSPAK, anti-OSR1/SPAK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50-100 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell line and the stability of the WNK1 protein.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Wound Healing (Scratch) Assay
Objective: To assess the effect of WNK1 knockdown or inhibition on cell migration.
Materials:
-
Cells cultured in 24-well plates to form a confluent monolayer
-
P200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
This compound or vehicle control (for inhibition studies)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow until they form a confluent monolayer.
-
Scratch Creation:
-
Create a "wound" in the cell monolayer by gently scraping with a P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
For knockdown experiments: Perform the scratch assay 24-72 hours after siRNA transfection.
-
For inhibition experiments: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using ImageJ or similar software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Compare the migration rates between the different treatment groups.
-
Protocol 3: Transwell Collagen Invasion Assay
Objective: To evaluate the effect of WNK1 knockdown or inhibition on the ability of cells to invade through an extracellular matrix.
Materials:
-
Transwell inserts with 8.0 µm pore size
-
Collagen I
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cells (pre-treated with siRNA or inhibitor)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coating Transwell Inserts:
-
Dilute Collagen I to the desired concentration (e.g., 0.5-1 mg/mL) in serum-free medium on ice.
-
Add 100 µL of the collagen solution to the upper chamber of each Transwell insert.
-
Incubate for at least 1 hour at 37°C to allow the collagen to gel.
-
-
Cell Seeding:
-
Harvest and resuspend the pre-treated cells in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium into the upper chamber of the coated inserts.
-
-
Invasion:
-
Add 500 µL of medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water.
-
Count the number of stained cells in several random fields of view under a microscope.
-
-
Data Analysis: Compare the number of invading cells between the different treatment groups.
Conclusion
The parallel use of genetic knockdown and pharmacological inhibition provides a powerful strategy to validate the on-target effects of this compound. While genetic approaches offer high specificity, chemical inhibitors allow for the exploration of dose-dependent and acute effects. The data presented here demonstrate a consistent reduction in cell migration and invasion upon both WNK1 depletion and inhibition, strongly supporting the role of WNK1 in these processes and validating this compound as a tool to probe WNK1 function. The detailed protocols and workflows provided in this guide are intended to facilitate the design and execution of robust validation experiments in your own research.
References
- 1. WNK kinases in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 3. WNK1 - Wikipedia [en.wikipedia.org]
- 4. Wnk1 kinase deficiency lowers blood pressure in mice: a gene-trap screen to identify potential targets for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. interpriseusa.com [interpriseusa.com]
A Comparative Guide: Wnk-IN-1 Versus Direct Inhibitors of NCC and NKCC1 for Researchers
For researchers in nephrology, cardiology, and neuroscience, the modulation of ion cotransporters presents a promising therapeutic avenue. This guide provides a detailed comparison of Wnk-IN-1, an upstream kinase inhibitor, with direct inhibitors of the Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1), offering insights into their mechanisms, performance, and experimental validation.
This document outlines the distinct approaches of targeting the WNK-SPAK/OSR1 signaling pathway at different levels. This compound acts upstream by inhibiting the With-No-Lysine (WNK) kinases, which are master regulators of NCC and NKCC1. In contrast, direct inhibitors, such as thiazide diuretics for NCC and loop diuretics like bumetanide for NKCC1, act on the cotransporters themselves. Understanding the nuances of these inhibitory strategies is crucial for the design and interpretation of experiments in drug discovery and physiological research.
The WNK-SPAK/OSR1-NCC/NKCC1 Signaling Pathway
The WNK kinases (WNK1-4) are serine-threonine kinases that respond to changes in intracellular chloride concentration and osmotic stress.[1][2] Activated WNKs phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[3][4] These downstream kinases, in turn, phosphorylate and activate NCC and NKCC1, leading to increased ion influx and affecting processes such as blood pressure regulation and neuronal excitability.[5]
Caption: The WNK-SPAK/OSR1 signaling cascade and points of inhibition.
Quantitative Performance Comparison
Direct comparison of the potency of this compound with direct NCC and NKCC1 inhibitors is challenging due to the lack of head-to-head studies under identical conditions. The following tables summarize available data from various sources, and caution should be exercised when comparing absolute values across different experimental setups.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | WNK1 | Kinase Assay | 95 nM | [6] |
| Bumetanide | hNKCC1A | ⁸⁶Rb⁺ uptake in Xenopus oocytes | 0.945 µM | [7] |
| hNKCC1B | ⁸⁶Rb⁺ uptake in Xenopus oocytes | 0.842 µM | [7] | |
| Hydrochlorothiazide | NCC | Thallium flux assay | Not explicitly stated as IC50, but effective inhibition shown | [8] |
| Derivative 42 (Allosteric WNK inhibitor) | NKCC1 (cellular activity) | Rubidium uptake in HT29 cells | 0.24 µM | [9] |
| Bumetanide | NKCC1 (cellular activity) | Rubidium uptake in HT29 cells | 1.54 µM | [9] |
Note: The IC50 values are highly dependent on the specific assay conditions, including substrate concentrations and cell types used. The data for Derivative 42 and Bumetanide from the same study provides a more direct comparison of an upstream versus a direct inhibitor on cellular cotransporter activity.
In Vivo Efficacy
In vivo studies in rodent models of hypertension provide insights into the physiological effects of these inhibitors.
| Inhibitor Class | Animal Model | Effect on Blood Pressure | Reference |
| WNK Inhibitors (Optimized allosteric) | Spontaneously Hypertensive Rats (SHR) | Reduced blood pressure, induced diuresis, natriuresis, and kaliuresis | [10] |
| Thiazide Diuretics (Hydrochlorothiazide) | Spontaneously Hypertensive Rats (SHR) | Little to no antihypertensive effect as a single agent in some studies | [2] |
| Loop Diuretics (Furosemide) | Spontaneously Hypertensive Rats (SHR) | Markedly reduced blood pressure | [2] |
Note: The efficacy of antihypertensive agents can vary significantly based on the specific animal model and experimental protocol. The study in SH rats suggests that loop diuretics and WNK inhibitors may have a more pronounced acute effect on blood pressure compared to thiazides in this model.[2][10]
Selectivity Profile
The selectivity of an inhibitor is crucial for minimizing off-target effects.
| Inhibitor | Selectivity Information | Reference |
| This compound (and analogs) | High specificity toward WNK isoforms when screened against a panel of 46 other kinases. | [11] |
| Bumetanide | Primarily inhibits NKCC1 and the kidney-specific NKCC2. | [12] |
| Hydrochlorothiazide | Primarily targets NCC. | [13] |
Detailed Experimental Protocols
WNK1 Kinase Activity Assay (Mobility Shift Assay)
This protocol is adapted from a study characterizing the kinetic mechanism of WNK1.[14]
Caption: Workflow for a WNK1 mobility shift kinase assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a fluorescently labeled peptide substrate corresponding to a WNK1 phosphorylation site on its downstream target OSR1, ATP, and the test inhibitor (this compound) in a reaction buffer (e.g., 20 mM HEPES-Na pH 7.5, 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT).
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant WNK1 kinase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of a stop buffer.
-
Analysis: The reaction products are analyzed using a microfluidic chip-based capillary electrophoresis system. This separates the phosphorylated and unphosphorylated substrate based on their charge and size.
-
Quantification: The amount of phosphorylated product is quantified by fluorescence detection, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
NKCC1 Activity Assay (⁸⁶Rb⁺ Uptake Assay)
This protocol is based on a method used to characterize the inhibitory effects of bumetanide on human NKCC1 expressed in Xenopus oocytes.[7]
Caption: Workflow for an ⁸⁶Rb⁺ uptake assay to measure NKCC1 activity.
Methodology:
-
Expression System: Xenopus oocytes are microinjected with cRNA encoding the human NKCC1 transporter and are incubated to allow for protein expression.
-
Pre-incubation: Oocytes are pre-incubated in a chloride-free medium to stimulate NKCC1 activity. The test inhibitor (e.g., bumetanide) is included at various concentrations during this step.
-
Uptake: Ion uptake is initiated by transferring the oocytes to a solution containing ⁸⁶Rb⁺ (as a surrogate for K⁺), Na⁺, and Cl⁻.
-
Termination and Washing: After a defined incubation period, the uptake is terminated by washing the oocytes with an ice-cold, isotope-free solution to remove extracellular ⁸⁶Rb⁺.
-
Lysis and Scintillation Counting: Individual oocytes are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a gamma counter.
-
Data Analysis: The NKCC1-mediated uptake is determined as the fraction of uptake that is sensitive to a high concentration of a specific inhibitor like bumetanide. Dose-response curves are generated to determine the IC50 of the test compound.
NCC Activity Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This method is a powerful technique for studying the electrophysiological properties of ion transporters like NCC expressed in Xenopus oocytes.[8][15]
Caption: Workflow for a two-electrode voltage clamp assay to measure NCC activity.
Methodology:
-
Oocyte Preparation: Xenopus oocytes are injected with cRNA for NCC and incubated to allow for expression of the transporter in the plasma membrane.
-
Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: A feedback amplifier is used to maintain, or "clamp," the membrane potential at a desired holding potential by injecting the necessary current.
-
Solution Exchange: The oocyte is perfused with a series of solutions with different ionic compositions (e.g., with and without Na⁺ and Cl⁻) to isolate the NCC-mediated current. The effect of an inhibitor like hydrochlorothiazide is tested by adding it to the perfusion solution.
-
Data Acquisition and Analysis: The current required to hold the membrane potential constant is recorded. The NCC-dependent current is calculated as the difference in current in the presence and absence of extracellular Na⁺ and Cl⁻. The inhibitory effect of the compound is then quantified.
Conclusion
The choice between an upstream inhibitor like this compound and a direct cotransporter inhibitor depends on the specific research question. This compound offers the potential to modulate both NCC and NKCC1 simultaneously and may be a valuable tool for studying the broader physiological roles of the WNK signaling pathway. Direct inhibitors like thiazides and bumetanide provide a more targeted approach to studying the function of individual cotransporters. The data presented in this guide, while not from direct head-to-head comparative studies in all cases, provides a foundation for researchers to make informed decisions about the selection and application of these important pharmacological tools. Further studies with standardized assays will be crucial for a more definitive comparison of their performance.
References
- 1. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cardiovascular effects of loop-acting, thiazide-type and potassium-sparing diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 6. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNK kinases regulate thiazide-sensitive Na-Cl cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolving concepts of KS-WNK1 effect on NCC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Allosteric With-No-Lysine (WNK) Kinase Inhibitors and Efficacy in Rodent Hypertension Models - OAK Open Access Archive [oak.novartis.com]
- 11. Identification of a Class of WNK Isoform-Specific Inhibitors Through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Wnk-IN-1: A Comparative Guide to its Performance in Diverse Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Wnk-IN-1's performance, comparing its biochemical and cellular activities with other known WNK (With-No-Lysine) kinase inhibitors. The information is presented to facilitate objective evaluation and informed decision-making in research and drug development endeavors.
Executive Summary
This compound is a potent inhibitor of WNK kinases, a family of serine/threonine kinases that are crucial regulators of ion homeostasis and blood pressure. This guide presents a comparative analysis of this compound and its close analog, Wnk-IN-11, against the well-characterized pan-WNK inhibitor, WNK463. The data, summarized from multiple studies, highlights the distinct biochemical potencies and cellular effects of these compounds, offering valuable insights for selecting the appropriate tool compound for specific research applications.
Data Presentation: Biochemical and Cellular Assay Comparison
The following tables summarize the quantitative data on the inhibitory activities of this compound, Wnk-IN-11, and WNK463 from various biochemical and cellular assays.
Table 1: Biochemical Potency of WNK Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Wnk-IN-11 | WNK1 | 4 | Cell-free assay | [1] |
| WNK463 | WNK1 | 5 | Biochemical assay | [2] |
| WNK2 | 1 | Biochemical assay | [2] | |
| WNK3 | 6 | Biochemical assay | [2] | |
| WNK4 | 9 | Biochemical assay | [2] | |
| Trihalo-sulfone 1 | WNK1 | 1600 | Kinase-Glo | [3] |
Table 2: Cellular Activity of WNK Kinase Inhibitors
| Compound | Cell Line | Target/Pathway | Effect | Concentration | Reference |
| Wnk-IN-11 | NK cells | pT185 OSR1 | Decreased basal and CCL5-induced phosphorylation | Not specified | [4] |
| NK cells | pT58 WNK1 | Little effect on CCL5-induced phosphorylation | Not specified | [4] | |
| WNK463 | NK cells | pT185 OSR1 | Decreased basal and CCL5-induced phosphorylation | Not specified | [4] |
| NK cells | pT58 WNK1 | Enhanced CCL5-induced phosphorylation | Not specified | [4] | |
| NK cells | p38 Phosphorylation | Enhanced phosphorylation (more than Wnk-IN-11) | Not specified | [4] | |
| Trihalo-sulfone 1 | MDAMB231 | OSR1 Phosphorylation | IC₅₀ of 4.3 µM | 0.2-12.5 µM | [3] |
WNK Signaling Pathway
The diagram below illustrates the canonical WNK signaling pathway, which plays a pivotal role in regulating ion transport and is the primary target of this compound and other inhibitors discussed in this guide.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound in a biochemical kinase assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
WNK1 Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test compounds
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound solution.
-
Add 2 µL of a mixture containing WNK1 enzyme and the appropriate substrate (e.g., myelin basic protein or a specific peptide substrate).
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
WNK Mobility Shift Assay
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by WNK1, where the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.[6]
Materials:
-
Recombinant GST-WNK1(1-491)
-
Fluorescein-labeled OSR1 peptide substrate
-
ATP
-
Test compounds
-
Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT
-
Stop Buffer: 0.2% coating-3 reagent with 2 mM EDTA
-
Microfluidic capillary electrophoresis instrument (e.g., LabChip 3000)
Procedure:
-
Reaction Setup: In a 384-well plate, combine the fluorescein-labeled OSR1 peptide substrate (final concentration 10 µM) and ATP (final concentration 25 µM) in the reaction buffer.[6]
-
Compound Addition: Add the test compound at various concentrations (final DMSO concentration of 10%).[6]
-
Reaction Initiation: Start the reaction by adding GST-WNK1(1-491) to a final concentration of 25 nM.[6]
-
Incubation: Incubate the plate for 3 hours at 25°C.[6]
-
Reaction Termination: Stop the reaction by adding the stop buffer.[6]
-
Analysis: Analyze the samples on a microfluidic capillary electrophoresis instrument to separate and quantify the phosphorylated and unphosphorylated peptide substrates.
-
Data Analysis: Calculate the percent inhibition based on the ratio of phosphorylated to unphosphorylated substrate and determine the IC₅₀ value.
Cellular Assay for OSR1 Phosphorylation (Immunoblotting)
This method is used to assess the effect of WNK inhibitors on the phosphorylation of the downstream target OSR1 in a cellular context.
Materials:
-
Cell line of interest (e.g., NK cells, HEK293)
-
This compound, WNK463, or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-OSR1 (pT185), anti-total OSR1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the WNK inhibitor or vehicle (DMSO) for a specified time. In some experiments, cells can be stimulated with an agonist (e.g., CCL5) or osmotic stress to induce WNK pathway activation.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-OSR1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total OSR1 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated OSR1 to total OSR1 for each treatment condition.
Conclusion
The available data demonstrates that this compound and its analogs are potent inhibitors of the WNK signaling pathway. While direct biochemical comparisons with other inhibitors like WNK463 under identical conditions are limited, the existing cellular data reveals important functional differences. For instance, the differential effects of Wnk-IN-11 and WNK463 on p38 and WNK1 phosphorylation in NK cells suggest that these inhibitors may have distinct off-target effects or engage with the WNK kinases in subtly different ways.[4]
Researchers should carefully consider the specific goals of their study when choosing a WNK inhibitor. For broad inhibition of all WNK isoforms, a pan-inhibitor like WNK463 may be suitable. However, for studies requiring more nuanced investigation of specific WNK-mediated pathways, or where off-target effects are a concern, inhibitors like this compound may offer a different profile. The detailed protocols provided in this guide should empower researchers to conduct their own comparative studies to determine the most appropriate inhibitor for their experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. pubs.acs.org [pubs.acs.org]
Assessing Wnk-IN-1's Impact on OSR1/SPAK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wnk-IN-1 and other inhibitors on the phosphorylation of OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related proline-alanine-rich kinase), key components of the WNK signaling pathway. This pathway plays a crucial role in regulating ion homeostasis and is implicated in hypertension and other physiological processes.[1][2] The data presented here is intended to assist researchers in selecting the appropriate tools for their studies on the WNK-OSR1/SPAK signaling cascade.
Performance Comparison of WNK Pathway Inhibitors
The following tables summarize the available quantitative data on the inhibitory effects of this compound and alternative compounds on WNK kinases and the subsequent phosphorylation of OSR1 and SPAK. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
Table 1: Inhibitor Potency (IC50) against WNK Kinases
| Inhibitor | Target Kinase | IC50 (nM) | Comments |
| This compound (WNK1-IN-1) | WNK1 | 1,600 | Selective inhibitor of WNK1. |
| WNK463 | WNKs | Not specified | Pan-WNK inhibitor, shown to prevent WNK-mediated OSR1 phosphorylation.[1] |
| Compound 11 | L-WNK1 | 13 | Allosteric inhibitor with high selectivity.[1] |
| WNK2 | 747 | ||
| WNK3 | 8 |
Table 2: Inhibitor Potency (IC50) against OSR1/SPAK Phosphorylation
| Inhibitor | Target | IC50 (µM) | Cell/Assay System |
| This compound (WNK1-IN-1) | pOSR1 | 4.3 | MDAMB231 cells |
| Rafoxanide | OSR1 (T185E) | 13.91 | In vitro kinase assay (with MO25) |
| SPAK (T233E) | 13.03 | In vitro kinase assay (with MO25) | |
| Closantel | SPAK | 0.77 | ELISA-based assay |
| STOCK1S-14279 | SPAK | 0.26 | ELISA-based assay |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess inhibitor efficacy, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Kinase Assay for WNK1-mediated OSR1/SPAK Phosphorylation
This protocol is designed to directly measure the enzymatic activity of WNK1 on its substrates OSR1 and SPAK and to assess the potency of inhibitors.
Materials:
-
Recombinant active WNK1 kinase
-
Recombinant inactive OSR1 or SPAK protein (as substrate)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[3]
-
ATP solution (concentration to be optimized, typically around the Km for the kinase)
-
This compound and other inhibitors of interest, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for autoradiography
-
384-well plates (for ADP-Glo™ assay) or SDS-PAGE equipment
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant OSR1 or SPAK substrate, and ATP.
-
Inhibitor Preparation: Serially dilute this compound and other inhibitors in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Assay Setup:
-
Incubation: Incubate the reaction plate at room temperature (or 30°C) for 60 minutes.[3]
-
Detection:
-
ADP-Glo™ Assay: Follow the manufacturer's instructions. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3] Measure luminescence using a plate reader.
-
Autoradiography: If using [γ-³²P]ATP, stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Analysis of OSR1/SPAK Phosphorylation
This protocol allows for the assessment of inhibitor effects on the WNK-OSR1/SPAK pathway within a cellular context.
Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound and other inhibitors of interest
-
Osmotic stress-inducing agent (e.g., Sorbitol or NaCl)
-
Lysis Buffer: 50 mM Tris/HCl (pH 7.5), 1 mM EGTA, 1 mM EDTA, 1% (w/v) Triton X-100, 1 mM sodium orthovanadate, 50 mM sodium fluoride, 5 mM sodium pyrophosphate, 0.27 M sucrose, and protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Blocking Buffer: 5% (w/v) BSA in Tris-buffered saline with 0.1% (v/v) Tween-20 (TBST).
-
Primary antibodies: Rabbit anti-phospho-SPAK(Ser373)/OSR1(Ser325), Rabbit anti-total OSR1, Rabbit anti-total SPAK.
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1 hour). Include a DMSO-only control.
-
-
Stimulation: Induce the WNK pathway by treating the cells with an osmotic stressor (e.g., 0.5 M Sorbitol for 30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against phospho-OSR1/SPAK overnight at 4°C.[4]
-
Wash the membrane three times with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.[4]
-
Visualize the protein bands using an ECL detection system.[4]
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total OSR1 and total SPAK to ensure equal loading.
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration compared to the stimulated DMSO control.
-
By following these protocols and utilizing the provided comparative data, researchers can effectively evaluate the effects of this compound and other inhibitors on OSR1/SPAK phosphorylation, contributing to a deeper understanding of the WNK signaling pathway and the development of novel therapeutics.
References
Validating the Antihypertensive Potential of WNK-IN-1: A Comparative In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The "With-No-Lysine" (WNK) family of serine-threonine kinases has emerged as a critical regulator of blood pressure and ion homeostasis.[1][2][3] Genetic studies have solidified the role of WNK1 in hypertension, where gain-of-function mutations lead to increased blood pressure, and conversely, its partial knockout in mice results in hypotension.[1][4] This makes WNK kinases, particularly WNK1, a promising therapeutic target for the development of novel antihypertensive drugs. This guide provides a comparative overview of the validation of WNK inhibitors, with a focus on the potential of Wnk-IN-1, contextualized by the available in vivo data for the pan-WNK inhibitor, WNK463.
Comparative Efficacy of WNK Inhibitors
While direct in vivo antihypertensive data for this compound is not yet available in published literature, we can infer its potential by comparing its in vitro potency against WNK1 with that of WNK463, a compound with demonstrated in vivo efficacy.
| Compound | Target(s) | In Vitro IC50 | In Vivo Antihypertensive Effect | Animal Model |
| This compound | WNK1 | 1.6 µM (WNK1)[5] | Not yet reported | - |
| OSR1 Phosphorylation | 4.3 µM[5] | |||
| WNK463 | Pan-WNK | WNK1: 5 nM[6][7] | Dose-dependent decrease in blood pressure[6] | Spontaneously Hypertensive Rats |
| WNK2: 1 nM[6][7] | Increased diuresis and natriuresis[6] | |||
| WNK3: 6 nM[6][7] | ||||
| WNK4: 9 nM[6][7] | ||||
| Genetic Model | WNK1 | - | ~12 mmHg decrease in systolic blood pressure[1] | Wnk1 heterozygous mice |
Note: The in vitro data suggests that WNK463 is significantly more potent than this compound in inhibiting WNK1. However, in vivo efficacy is dependent on multiple factors including pharmacokinetics and bioavailability.
WNK Signaling Pathway in Blood Pressure Regulation
The WNK signaling cascade plays a pivotal role in regulating sodium and chloride reabsorption in the kidneys, which is a key determinant of blood pressure.
Caption: The WNK1 signaling pathway in renal epithelial cells.
Experimental Protocols
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol is based on studies conducted with WNK463 and can be adapted for the evaluation of this compound.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension, are used.
-
Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]
2. Acclimatization and Baseline Measurements:
-
Rats are acclimatized to the housing facility for at least one week.
-
Prior to the study, animals are trained for blood pressure measurement using a non-invasive tail-cuff method to minimize stress-induced fluctuations.[8]
-
Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded for several days to establish a stable baseline.
3. Drug Administration:
-
This compound would be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
The compound is administered orally (p.o.) via gavage at various doses to determine a dose-response relationship.
-
A vehicle control group receives the formulation without the active compound.
-
A positive control group can be treated with a known antihypertensive agent like hydrochlorothiazide.
4. Blood Pressure Monitoring:
-
SBP, DBP, and HR are measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess the onset and duration of the antihypertensive effect.
5. Urine and Electrolyte Analysis:
-
Animals are placed in metabolic cages to collect urine for 24 hours.
-
Urine volume, sodium (Na+), and potassium (K+) concentrations are measured to evaluate the diuretic and natriuretic effects of the compound.
6. Data Analysis:
-
Changes in blood pressure and heart rate from baseline are calculated for each group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound with the vehicle and positive control groups.
Caption: Workflow for in vivo validation of an antihypertensive compound.
Conclusion
The WNK signaling pathway is a validated and compelling target for the development of new antihypertensive therapies. While in vivo data for this compound is currently lacking, its known in vitro activity against WNK1 provides a strong rationale for its investigation as a potential antihypertensive agent. The significant antihypertensive effects observed with the pan-WNK inhibitor WNK463 in preclinical models underscore the therapeutic potential of this class of compounds. Further in vivo studies, following established protocols such as the one outlined here, are essential to fully elucidate the antihypertensive efficacy, safety, and mechanism of action of this compound and to determine its potential for clinical development.
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. WNK1 regulates vasoconstriction and blood pressure response to α 1-adrenergic stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WNK1-related Familial Hyperkalemic Hypertension results from an increased expression of L-WNK1 specifically in the distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Investigating specificity of the anti-hypertensive inhibitor WNK463 against With-No-Lysine kinase family isoforms via multiscale simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Wnk-IN-1 in the Spotlight: A Comparative Analysis of Anti-Cancer Efficacy Against Other Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a comparative analysis of the anti-cancer efficacy of Wnk-IN-1, a notable inhibitor of With-No-Lysine (WNK) kinases, against other classes of kinase inhibitors. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development.
WNK Kinases: A Rising Target in Oncology
WNK kinases are a family of serine-threonine kinases that play crucial roles in regulating ion transport and cell volume.[1] Emerging evidence has implicated WNK kinases, particularly WNK1, in various aspects of cancer progression, including tumor growth, metastasis, and angiogenesis.[1][2] The WNK signaling axis contributes to malignant features such as enhanced cell migration, invasion, and survival, making it an attractive target for therapeutic intervention.[1] WNK1 has been identified as a driver gene in invasive breast cancer and is associated with a poor prognosis in hepatocellular carcinoma.[1][3]
Comparative Efficacy of WNK Inhibitors
Direct comparative studies of this compound against a broad spectrum of kinase inhibitors are limited in publicly available literature. However, data from studies on the pan-WNK inhibitor WNK463, a compound with a similar mechanism of action, and other WNK pathway inhibitors provide valuable insights into their anti-cancer potential relative to other targeted therapies.
Quantitative Comparison of Kinase Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various kinase inhibitors, including WNK inhibitors and representatives from other major classes, in relevant cancer contexts.
Table 1: In Vitro Efficacy of WNK Inhibitors
| Inhibitor | Target | Cancer Type | Assay | Efficacy (IC50) |
| WNK463 | Pan-WNK | - | Kinase Assay | WNK1: 5 nM, WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM[4][5] |
| Wnk-IN-11 | WNK1 | - | Kinase Assay | 4 nM[6] |
| WNK463 | WNK1 | Breast Cancer (MDA-MB-231) | Migration Assay | More effective than Bumetanide[3] |
| WNK463 | WNK1 | Breast Cancer (MDA-MB-231) | Migration Assay | More pronounced effect than AXL inhibitor BGB324[1] |
| WNK463 | WNK Signaling | Hepatocellular & Colorectal Carcinoma (Zebrafish Xenograft) | Tumor Growth | Stronger anti-tumor activity than PTK787 (VEGFR inhibitor)[2] |
| Closantel | OSR1/SPAK | Hepatocellular & Colorectal Carcinoma (Zebrafish Xenograft) | Tumor Growth | Stronger anti-tumor activity than PTK787 (VEGFR inhibitor)[2] |
Table 2: Efficacy of Other Kinase Inhibitors in Relevant Cancers
| Inhibitor | Target | Cancer Type | Cell Line | Efficacy (IC50) |
| Vemurafenib | BRAF V600E | Melanoma | BRAF V600E mutant lines | ~0.1 - 1 µM[7] |
| Trametinib | MEK1/2 | Melanoma | Various lines | ~1 - 10 nM[7] |
| Alpelisib | PI3Kα | Breast Cancer | PIK3CA mutant lines | Potent, specific inhibition[8] |
| GDC-0077 | PI3Kα | Breast Cancer | - | 0.038 nM[9] |
| Erlotinib | EGFR | Lung Cancer | - | Varies by cell line |
| Gefitinib | EGFR | Lung Cancer | - | Varies by cell line[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
References
- 1. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]
- 2. WNK1 Kinase Stimulates Angiogenesis to Promote Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 8. Frontiers | The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors [frontiersin.org]
- 9. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR inhibitors enhanced the susceptibility to NK cell-mediated lysis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Wnk-IN-1
A comprehensive guide for researchers on the safe handling and disposal of the kinase inhibitor Wnk-IN-1, ensuring minimal environmental impact and adherence to safety protocols.
For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of this compound, a potent and selective ATP-competitive inhibitor of WNK kinases. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a potent kinase inhibitor, this compound should be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.
-
Label a dedicated, leak-proof, and clearly marked hazardous waste container with "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Preparing for Disposal:
-
For solid this compound, carefully transfer the material into the designated hazardous waste container. Avoid creating dust.
-
For solutions containing this compound, do not dispose of them down the drain. Pour the solutions into a compatible, sealed hazardous waste container. If the solvent is volatile, this should be done in a fume hood.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical and any solvents used.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a completed hazardous waste manifest, accurately describing the contents of the container.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. After decontamination, the labware can be washed according to standard laboratory procedures.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₄ClN₅O₃S |
| Molecular Weight | 510.01 g/mol |
| IC₅₀ for WNK1 | 95 nM |
| Appearance | A crystalline solid |
| Storage Temperature | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months |
WNK Signaling Pathway and Inhibition by this compound
The "With-No-Lysine" (WNK) kinases are a family of serine-threonine kinases that play a crucial role in regulating ion transport and blood pressure. This compound acts as an inhibitor in this pathway. The diagram below illustrates the simplified WNK signaling cascade and the point of inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
